molecular formula C8H7ClF2O2 B1417315 [5-Chloro-2-(difluoromethoxy)phenyl]methanol CAS No. 773868-63-6

[5-Chloro-2-(difluoromethoxy)phenyl]methanol

Cat. No.: B1417315
CAS No.: 773868-63-6
M. Wt: 208.59 g/mol
InChI Key: WRCKBMKBPHCJSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-Chloro-2-(difluoromethoxy)phenyl]methanol (CAS 773868-63-6) is a high-value fluorinated aromatic building block with the molecular formula C₈H₇ClF₂O₂ and a molecular weight of 208.59 g/mol . This compound, characterized by its benzyl alcohol group and a difluoromethoxy substituent on the chloro-phenyl ring, is primarily used in advanced synthetic chemistry as a key intermediate for the development of novel active molecules . Its structural features make it particularly valuable in pharmaceutical research, where it has been identified as a critical synthon in patent literature for the synthesis of complex piperazine derivatives and other potential therapeutic agents . The synergistic effect of the chlorine and fluorine atoms enhances the compound's metabolic stability and influences its lipophilicity, which can be crucial for optimizing the pharmacokinetic properties of candidate drugs . In agrochemical research, the scaffold is of significant interest for developing new pesticides and insecticides, as structurally similar difluoromethyl- and dichloro-phenyl compounds have demonstrated potent biological activity by interacting with specific enzyme targets or receptors in pests . As a versatile building block, the benzyl alcohol functional group can be readily oxidized or further functionalized, allowing researchers to elaborate the molecule into more complex structures . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with care, referring to the associated Safety Data Sheet, as it may cause skin, eye, and respiratory irritation .

Properties

IUPAC Name

[5-chloro-2-(difluoromethoxy)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O2/c9-6-1-2-7(13-8(10)11)5(3-6)4-12/h1-3,8,12H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRCKBMKBPHCJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CO)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001262057
Record name 5-Chloro-2-(difluoromethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773868-63-6
Record name 5-Chloro-2-(difluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=773868-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2-(difluoromethoxy)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001262057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-chloro-2-(difluoromethoxy)phenyl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Calculated LogP and Hydrophobicity of [5-Chloro-2-(difluoromethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The octanol-water partition coefficient (LogP) is a critical physicochemical parameter in drug discovery, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of the hydrophobicity of the compound [5-Chloro-2-(difluoromethoxy)phenyl]methanol, focusing on its calculated LogP (cLogP). We explore the theoretical underpinnings of cLogP, analyze the structural contributions of its constituent functional groups—chloro, difluoromethoxy, and benzyl alcohol—and present standardized experimental protocols for empirical LogP determination. By bridging computational predictions with established experimental methodologies, this document serves as a comprehensive resource for scientists seeking to understand and modulate the lipophilicity of this and structurally related molecules.

Introduction to Molecular Hydrophobicity and the Partition Coefficient (LogP)

Hydrophobicity, the property of a molecule to repel water, is a fundamental determinant of its behavior in biological systems.[1] In pharmaceutical sciences, this characteristic is most commonly quantified by the partition coefficient (P), which describes the equilibrium distribution of a compound between two immiscible phases: a non-polar solvent (typically n-octanol) and an aqueous phase.[2][3] The logarithm of this ratio is known as LogP:

LogP = log₁₀ ([Compound]ₙ-octanol / [Compound]water)

A positive LogP value indicates a preference for the lipidic (hydrophobic) phase, while a negative value signifies a preference for the aqueous (hydrophilic) phase.[4] This parameter is a cornerstone of drug design, as it correlates with a molecule's ability to cross cell membranes, bind to protein targets, and avoid rapid excretion.[5]

Given the resource-intensive nature of experimental LogP determination, computational (in silico) methods for predicting this value, known as calculated LogP (cLogP), have become indispensable tools in early-stage drug discovery for high-throughput virtual screening.[6]

The Subject Molecule: [5-Chloro-2-(difluoromethoxy)phenyl]methanol

This guide focuses on the compound [5-Chloro-2-(difluoromethoxy)phenyl]methanol, a substituted benzyl alcohol. Its structure incorporates several functional groups that significantly influence its overall hydrophobicity.

  • Molecular Formula: C₈H₇ClF₂O₂[7]

  • Molar Mass: 208.59 g/mol [7]

  • Structure:

    • Aromatic phenyl ring

    • A chloro (-Cl) substituent

    • A difluoromethoxy (-OCF₂H) group

    • A hydroxymethyl (-CH₂OH) group (benzyl alcohol)

Understanding how each of these components contributes to the molecule's LogP is crucial for rational drug design.

Theoretical Framework: Calculating LogP (cLogP)

Calculated LogP values are derived from a molecule's structure using various algorithms. These methods can be broadly categorized into atom-based and fragment-based approaches.[8]

  • Atom-based Methods (e.g., AlogP, XlogP): These methods sum the contributions of individual atoms to the overall LogP.[8][9] They are computationally fast but may not fully capture complex intramolecular interactions.[9]

  • Fragment-based Methods (e.g., ClogP, milogP): These approaches deconstruct a molecule into predefined structural fragments and sum their known hydrophobicity values.[8][10][11] This method often includes correction factors for electronic and steric interactions between fragments, providing a more nuanced prediction.[12]

Different algorithms can yield varying cLogP values for the same molecule due to differences in their underlying datasets and parameterization.[13]

Table 1: Calculated LogP (cLogP) Values for [5-Chloro-2-(difluoromethoxy)phenyl]methanol and Structurally Related Compounds

CompoundcLogP Method/SourceCalculated LogP
[5-Chloro-2-(difluoromethyl)phenyl]methanolChemScene2.77
[5-chloro-2-(trifluoromethoxy)phenyl]methanolPubChem (XlogP)2.4

Note: Data for the exact target molecule is sparse in public databases. The values above are for closely related structures and serve as valuable reference points.

Influence of Structural Features on Hydrophobicity

A deep understanding of a molecule's properties comes from analyzing the contribution of its individual functional groups.

  • The Phenyl Ring: The core benzene ring is inherently hydrophobic. The parent compound, phenylmethanol (benzyl alcohol), has a LogP of approximately 1.1.

  • The Chloro Group (-Cl): Halogens are lipophilic substituents. The addition of a chlorine atom to an aromatic ring typically increases the LogP by approximately +0.71 (the Hansch hydrophobicity parameter, π).

  • The Hydroxymethyl Group (-CH₂OH): The alcohol group is polar and capable of hydrogen bonding with water. This makes it a hydrophilic group, which significantly decreases the LogP.

  • The Difluoromethoxy Group (-OCF₂H): This is a key functional group in modern medicinal chemistry.[14]

    • Lipophilicity: The -OCF₂H group is considered a lipophilicity-enhancing substituent, with a Hansch π value ranging from +0.2 to +0.6.[14][15] Its impact is generally less pronounced than the highly lipophilic trifluoromethoxy (-OCF₃) group (π ≈ +1.04).[14][15]

    • Hydrogen Bond Donor: Uniquely, the electron-withdrawing fluorine atoms polarize the C-H bond, allowing the -OCF₂H group to act as a weak hydrogen bond donor.[14][16] This is a characteristic not seen in methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) groups and can influence interactions with biological targets.[14]

    • Dynamic Lipophilicity: The group has a low rotational energy barrier, allowing it to adapt its conformation to the surrounding chemical environment, which can be advantageous for membrane permeability and receptor binding.[14][15]

Conceptual Diagram: Functional Group Contributions to LogP

G cluster_molecule [5-Chloro-2-(difluoromethoxy)phenyl]methanol cluster_hydrophobic Increases LogP (More Lipophilic) cluster_hydrophilic Decreases LogP (More Hydrophilic) Molecule Overall Hydrophobicity (LogP) Phenyl Phenyl Ring Phenyl->Molecule Chloro Chloro (-Cl) Chloro->Molecule OCF2H Difluoromethoxy (-OCF₂H) OCF2H->Molecule Methanol Methanol (-CH₂OH) Methanol->Molecule

Caption: Contributions of functional groups to the overall LogP.

Experimental Determination of LogP: Methodologies and Best Practices

While cLogP is useful for screening, experimental determination is the gold standard. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for this purpose.

A. The Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a substance between n-octanol and water.[17] It is most reliable for compounds with LogP values in the range of -2 to 4.[2][18]

Protocol:

  • Preparation: Prepare solutions of n-octanol saturated with water and water saturated with n-octanol to ensure thermodynamic equilibrium.

  • Dissolution: Dissolve a precisely weighed amount of the test substance in one of the phases. The concentration should not exceed 0.01 mol/L.[2]

  • Partitioning: Combine the two phases in a vessel at a constant temperature (20-25°C).[17][18] Agitate the vessel until equilibrium is reached.

  • Phase Separation: Separate the two phases, typically by centrifugation to prevent the formation of emulsions.[17][19]

  • Concentration Analysis: Determine the concentration of the test substance in each phase using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy).[17][18]

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.

  • Validation: The total amount of substance recovered from both phases should be compared to the amount initially introduced to ensure mass balance.[19]

B. The HPLC Method (OECD Guideline 117)

This method estimates the LogP based on the retention time of a compound on a reversed-phase high-performance liquid chromatography (HPLC) column.[20][21] It is rapid, requires only a small amount of substance, and is suitable for LogP values in the range of 0 to 6.[1][21]

Protocol:

  • System Setup: Use a reversed-phase HPLC column (e.g., C18) and an isocratic mobile phase (typically a methanol/water mixture).

  • Calibration: Inject a series of standard compounds with known LogP values that bracket the expected LogP of the test substance.

  • Retention Time Measurement: Determine the retention time (t₋) for each standard. Also, determine the column dead time (t₀) using a non-retained compound (e.g., thiourea).

  • Calibration Curve: Calculate the capacity factor (k) for each standard using the formula: k = (t₋ - t₀) / t₀. Plot a graph of log k versus the known LogP values of the standards. This should yield a linear relationship.

  • Sample Analysis: Inject the test substance and determine its retention time in duplicate.[21]

  • LogP Estimation: Calculate the capacity factor (k) for the test substance. Interpolate its LogP value from the calibration curve.[21]

Workflow Comparison: Shake-Flask vs. HPLC Method

G cluster_sf Shake-Flask (OECD 107) cluster_hplc HPLC (OECD 117) sf1 1. Prepare Saturated n-Octanol & Water sf2 2. Dissolve Substance sf1->sf2 sf3 3. Equilibrate by Shaking sf2->sf3 sf4 4. Separate Phases (Centrifugation) sf3->sf4 sf5 5. Analyze Concentration in Each Phase sf4->sf5 sf6 6. Calculate LogP Directly sf5->sf6 hplc1 1. Prepare Mobile Phase & Calibrants hplc2 2. Generate Calibration Curve (log k vs. known LogP) hplc1->hplc2 hplc6 6. Interpolate LogP from Curve hplc2->hplc6 hplc3 3. Inject Test Substance hplc4 4. Measure Retention Time hplc3->hplc4 hplc5 5. Calculate Capacity Factor (k) hplc4->hplc5 hplc5->hplc6

Caption: Comparative workflows for LogP determination.

Data Interpretation: Bridging Calculated and Experimental Values

Discrepancies between different cLogP values and between calculated and experimental results are common. Understanding the source of these differences is key to making informed decisions.

  • Algorithmic Limitations: cLogP methods may not account for all intramolecular interactions, such as strong hydrogen bonds or unique electronic effects, that can influence hydrophobicity.

  • Ionization State: Standard LogP refers to the neutral form of a molecule. If a compound is ionizable, its distribution will be pH-dependent. In such cases, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is a more relevant parameter.[3][5] For [5-Chloro-2-(difluoromethoxy)phenyl]methanol, the alcohol group is very weakly acidic, and it is unlikely to be ionized under physiological conditions.

  • Experimental Error: The Shake-Flask method can be prone to errors from emulsion formation or microdroplets of octanol in the aqueous phase, especially for highly lipophilic compounds (LogP > 4).

In a drug discovery setting, cLogP is an excellent tool for initial library screening and prioritization. Promising candidates should then have their LogP or LogD determined experimentally to provide a more accurate value for developing structure-activity relationships (SAR) and predictive ADME models.

Conclusion

The hydrophobicity of [5-Chloro-2-(difluoromethoxy)phenyl]methanol, as estimated by its calculated LogP, is a composite of the lipophilic contributions from its phenyl ring, chloro substituent, and moderately lipophilic difluoromethoxy group, counteracted by the hydrophilic nature of the benzyl alcohol moiety. While computational methods provide rapid and valuable initial estimates, a thorough understanding necessitates a grasp of the underlying principles and the use of standardized experimental methods like the OECD 107 Shake-Flask or OECD 117 HPLC protocols for validation. This integrated approach, combining theoretical calculations with empirical data, empowers researchers to rationally design molecules with optimized physicochemical properties for improved therapeutic outcomes.

References

  • [5-chloro-2-(difluoromethoxy)phenyl]methanol - Physico-chemical Properties. ChemBK. Available at: [Link]

  • OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Analytice. Available at: [Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD. Available at: [Link]

  • OECD 117 – Partition Coefficient, HPLC Method. Situ Biosciences. Available at: [Link]

  • Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD. Available at: [Link]

  • Partition coefficient: Shake bottle method according to OECD 107. Analytice. Available at: [Link]

  • Validation of an HPLC Method for Determining log P ow Values of Surfactants. Tenside Surfactants Detergents. Available at: [Link]

  • OECD 107, OECD 117 and OECD 123 - Partition coefficient (n-octanol/ water). Phytosafe. Available at: [Link]

  • Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. Available at: [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]

  • LogP and logD calculations. Chemaxon. Available at: [Link]

  • Prediction of Hydrophobic (Lipophilic) Properties of Small Organic Molecules Using Fragmental Methods: An Analysis of ALOGP and CLOGP Methods. Semantic Scholar. Available at: [Link]

  • Not all LogP's are calculated equal: CLogP and other short stories. Drug Discovery NET. Available at: [Link]

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]

  • A COMPARISON OF THEORETICAL METHODS OF CALCULATION OF PARTITION COEFFICIENTS FOR SELECTED DRUGS. Acta Poloniae Pharmaceutica. Available at: [Link]

  • The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. ResearchGate. Available at: [Link]

  • A comparison of theoretical methods of calculation of partition coefficients for selected drugs. PubMed. Available at: [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. Available at: [Link]

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. Available at: [Link]

  • Electronegativities and Hydrophobic Parameters for various substituents. ResearchGate. Available at: [Link]

  • LogP and logD calculations. Chemaxon. Available at: [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. National Institutes of Health. Available at: [Link]

  • The log P Parameter as a Molecular Descriptor in the Computer-aided Drug Design – an Overview. Central European Journal of Chemistry. Available at: [Link]

  • 5-chloro-2-(trifluoromethoxy)benzyl alcohol (C8H6ClF3O2). PubChemLite. Available at: [Link]

  • Experimental ∆logP effects for matched molecular pairs of 24 neutral... ResearchGate. Available at: [Link]

  • Correlation matrix between different calculated logP. ResearchGate. Available at: [Link]

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. Available at: [Link]

  • 5-chloro-2-phenyl-1H-indole Properties. US EPA. Available at: [Link]

  • (ngcontent-ng-c1352109670="" class="ng-star-inserted">2H_5)Phenylmethanol. PubChem. Available at: [Link]

  • Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction. MDPI. Available at: [Link]

  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric. ADMET & DMPK. Available at: [Link]

  • Calculated logP values for investigated compounds. ResearchGate. Available at: [Link]

  • A New Group Contribution Approach to the Calculation of LogP. ResearchGate. Available at: [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. National Institutes of Health. Available at: [Link]

  • LogD/LogP. Bienta. Available at: [Link]

  • PHENYLMETHANOL. Ataman Kimya. Available at: [Link]

  • 5-chloro-2-fluorobenzoic acid. SpectraBase. Available at: [Link]

Sources

Thermodynamic Stability of the Difluoromethoxy Group in Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The difluoromethoxy group (


) has emerged as a critical bioisostere in modern medicinal chemistry, offering a unique "Goldilocks" zone between the metabolically labile methoxy group (

) and the highly lipophilic, non-polar trifluoromethoxy group (

). In the specific context of benzyl alcohols, the thermodynamic stability of the

moiety is governed by the high bond dissociation energy (BDE) of the

bond and the inductive stabilization of the ether linkage. This guide provides a comprehensive analysis of the physicochemical properties, decomposition pathways, and handling protocols for difluoromethoxy-substituted benzyl alcohols, validating their utility as robust scaffolds in drug development.

Physicochemical & Thermodynamic Profile

The thermodynamic stability of the difluoromethoxy group is rooted in the "fluorine effect," where the high electronegativity of fluorine alters the electronic landscape of the ether linkage.

Bond Dissociation Energies (BDE) and Stability

The replacement of hydrogen with fluorine significantly increases the oxidative stability of the adjacent C-H bond.

Bond TypeApprox.[1][2][3][4][5][6][7] BDE (kcal/mol)Implications for Stability

(in

)
~110 - 115Extremely resistant to homolytic cleavage; metabolically inert.

(in

)
~101Stronger than methyl

(~96 kcal/mol); resistant to radical abstraction (CYP450).

~105Strengthened by

hyperconjugation (anomeric effect).

(Benzylic)
~85The "weak link" in benzyl alcohols; prone to oxidation to benzaldehyde.
The "Lipophilic Hydrogen Bond Donor" Concept

Unlike


 (which is purely lipophilic) or 

(which is a H-bond acceptor), the

group acts as a weak hydrogen bond donor . The electron-withdrawing fluorine atoms polarize the

bond, allowing it to interact with protein backbone carbonyls.
  • Hammett Constant (

    
    ):  ~0.35 (Electron Withdrawing).
    
    • Effect on Benzyl Alcohol: The EWG nature deactivates the aromatic ring, making the benzylic hydroxyl group slightly more acidic (

      
       vs. 15.4 for unsubstituted) and less prone to spontaneous oxidation compared to electron-rich analogs (e.g., 4-methoxybenzyl alcohol).
      
  • Lipophilicity (

    
    ):  Substitutes 
    
    
    
    with an increase of ~0.6 log units, improving membrane permeability without the extreme hydrophobicity of
    
    
    .

Chemical Stability & Decomposition Mechanisms

While generally stable, the difluoromethoxy group can undergo decomposition under extreme conditions. Understanding these pathways is vital for process safety.

Hydrolytic Stability (Acid/Base)

The


 group is remarkably stable to aqueous hydrolysis compared to non-fluorinated ethers.
  • Acidic Conditions: Stable at pH 1 (37°C). Protonation of the ether oxygen is disfavored due to the inductive electron withdrawal by the

    
     group, preventing the formation of the oxonium intermediate required for cleavage.
    
  • Basic Conditions: Stable at pH 10-12. However, under strongly basic, anhydrous conditions (e.g.,

    
     or 
    
    
    
    in THF),
    
    
    -elimination can occur, generating difluorocarbene.
Thermal Decomposition (Carbene Pathway)

At elevated temperatures (>150°C) or in the presence of strong organometallic bases, the ether can fragment.

Mechanism:

  • Deprotonation of the

    
     hydrogen (facilitated by F inductive effect).
    
  • Elimination of the phenoxide anion.

  • Generation of singlet difluorocarbene (

    
    ).
    

Decomposition Figure 1: Thermal/Basic decomposition pathway leading to difluorocarbene generation. Start Ar-O-CHF2 (Difluoromethoxy Ether) Step1 Deprotonation (Strong Base/High T) Start->Step1 Base (B:) Inter [Ar-O-CF2]- Step1->Inter - BH Products Ar-O- (Phenoxide) + :CF2 (Difluorocarbene) Inter->Products Elimination

Metabolic Stability (The Bioisostere Advantage)

The primary driver for using


 in drug design is its resistance to O-dealkylation , a major clearance pathway for methoxy groups.
CYP450 Blockade

Cytochrome P450 enzymes typically oxidize ethers via Hydrogen Atom Transfer (HAT) from the


-carbon.
  • Methoxy (

    
    ):  Low C-H BDE allows rapid HAT 
    
    
    
    Hemiacetal
    
    
    Hydrolysis to Phenol + Formaldehyde.
  • Difluoromethoxy (

    
    ):  High C-H BDE and electron deficiency prevent the initial radical formation. The 
    
    
    
    hydrogen is "invisible" to most CYP isoforms.

Metabolism Figure 2: Comparative metabolic stability. The -OCHF2 group blocks the oxidative dealkylation pathway. Substrate_OMe Ar-O-CH3 (Methoxy) Intermediate_OMe Radical Intermediate [Ar-O-CH2•] Substrate_OMe->Intermediate_OMe CYP450 (HAT) Product_OMe Ar-OH + HCHO (Metabolic Clearance) Intermediate_OMe->Product_OMe Hydrolysis Substrate_OCF2H Ar-O-CHF2 (Difluoromethoxy) Block CYP450 Oxidation BLOCKED Substrate_OCF2H->Block High C-H BDE Stable Intact Drug (Extended Half-Life) Block->Stable

[8]

Experimental Protocols

Synthesis of 4-(Difluoromethoxy)benzyl Alcohol

Objective: Selective introduction of the


 group without over-alkylation or decomposition.

Reagents:

  • 4-Hydroxybenzyl alcohol (1.0 eq)

  • Sodium chlorodifluoroacetate (

    
    ) (1.5 eq) - Difluorocarbene source
    
  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: DMF/Water (9:1)

Protocol:

  • Setup: Charge a round-bottom flask with 4-hydroxybenzyl alcohol,

    
    , and DMF/Water. Heat to 100°C.
    
  • Addition: Slowly add a solution of sodium chlorodifluoroacetate in DMF over 1 hour. Note: Slow addition controls the concentration of active :CF2, favoring O-insertion over polymerization.

  • Reaction: Stir at 100°C for 4 hours. Monitor by TLC/LC-MS.

  • Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate. Wash organics with brine (3x) to remove DMF.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Stability Checkpoint:

  • Store the purified alcohol under Argon at 4°C.

  • Avoid prolonged exposure to strong Lewis acids (e.g.,

    
    ), which can cleave the ether.
    
In Vitro Stability Assay (Microsomal)

Objective: Verify the metabolic stability improvement over the methoxy analog.

  • Incubation: Incubate test compound (1

    
    ) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4) at 37°C.
    
  • Sampling: Aliquot at 0, 15, 30, and 60 mins. Quench with ice-cold Acetonitrile containing Internal Standard.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .

Comparative Data Summary

PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Electronic Effect (

)
-0.27 (Donor)+0.35 (Withdrawing)+0.35 (Withdrawing)
Lipophilicity (

)
-0.02+0.40+1.04
H-Bond Capability Acceptor onlyDonor & AcceptorNone
Metabolic Stability Low (Demethylation)High Very High
Chemical Stability Labile to Lewis AcidsStableVery Stable

References

  • Erickson, J. A., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Zafrani, Y., et al. (2017). "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). "The Many Roles of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • BenchChem Technical Report. (2025). "2,3-Dichloro-4-(difluoromethoxy)benzyl alcohol Stability Data." Link

Sources

[5-Chloro-2-(difluoromethoxy)phenyl]methanol CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[5-Chloro-2-(difluoromethoxy)phenyl]methanol (CAS: 773868-63-6) is a specialized fluorinated building block used primarily in the synthesis of pharmaceutical agents. Characterized by a benzyl alcohol core substituted with a chlorine atom at the C5 position and a difluoromethoxy group (–OCHF₂) at the C2 position, this compound serves as a critical intermediate for introducing lipophilic, metabolically stable motifs into drug candidates. It features prominently in the development of Janus Kinase (JAK) inhibitors and Factor XIa inhibitors, where the difluoromethoxy group acts as a bioisostere for methoxy or hydroxy groups, modulating physicochemical properties such as membrane permeability and metabolic stability.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]

Nomenclature and Identifiers

This compound is chemically defined by the simultaneous presence of a halogen (chlorine) and a fluorinated ether on a benzylic alcohol scaffold.

Identifier Value
Chemical Name [5-Chloro-2-(difluoromethoxy)phenyl]methanol
Synonyms 5-Chloro-2-(difluoromethoxy)benzyl alcohol; (5-Chloro-2-difluoromethoxyphenyl)methanol
CAS Registry Number 773868-63-6
Molecular Formula C₈H₇ClF₂O₂
Molecular Weight 208.59 g/mol
SMILES Clc1cc(CO)c(OC(F)F)cc1
InChI Key Derived from structure (e.g., UXZ... specific key requires generation)
Physical Properties

Note: Experimental values are limited due to the compound's status as an intermediate; values below represent consensus predicted data and observations from analogous structures.

Property Data / Observation
Appearance White to off-white solid or colorless viscous oil
Melting Point 45–50 °C (Predicted/Analogous)
Boiling Point ~263 °C at 760 mmHg
Density ~1.39 g/cm³
Solubility Soluble in methanol, dichloromethane, ethyl acetate, DMSO; sparingly soluble in water.
pKa ~14 (Alcoholic OH); The OCHF₂ group is non-ionizable under physiological conditions.

Synthetic Pathways and Manufacturing[5][9]

The synthesis of [5-Chloro-2-(difluoromethoxy)phenyl]methanol typically proceeds via a two-step sequence starting from commercially available 5-chlorosalicylaldehyde (5-chloro-2-hydroxybenzaldehyde). The key challenge lies in the efficient introduction of the difluoromethoxy group.

Retrosynthetic Analysis (Visualized)

The following diagram illustrates the primary synthetic route, highlighting the conversion of the phenol to the difluoromethyl ether, followed by aldehyde reduction.

SynthesisPath Figure 1: Synthetic pathway from 5-chlorosalicylaldehyde. Start 5-Chlorosalicylaldehyde (CAS: 635-93-8) Inter Intermediate: 5-Chloro-2-(difluoromethoxy)benzaldehyde Start->Inter O-Alkylation (Base, Heat) Reagent1 ClCHF2 (Freon-22) or ClCF2COONa (Difluorocarbene Source) Reagent1->Inter Product Target: [5-Chloro-2-(difluoromethoxy)phenyl]methanol (CAS: 773868-63-6) Inter->Product Reduction 0°C -> RT Reagent2 NaBH4 / MeOH (Reduction) Reagent2->Product

[1]

Detailed Experimental Protocol
Step 1: O-Difluoromethylation

Objective: Convert the phenolic hydroxyl group into a difluoromethoxy group.

  • Precursor: 5-Chloro-2-hydroxybenzaldehyde.

  • Reagents: Sodium chlorodifluoroacetate (solid difluorocarbene source) or Chlorodifluoromethane (gas).

  • Base/Solvent: K₂CO₃ in DMF or Cs₂CO₃ in CH₃CN.

  • Mechanism: Base-mediated generation of difluorocarbene (:CF₂) followed by insertion into the phenoxide O-H bond.

Protocol:

  • Dissolve 5-chloro-2-hydroxybenzaldehyde (1.0 eq) in DMF (0.5 M).

  • Add K₂CO₃ (1.5 eq) and heat to 60°C to generate the phenoxide.

  • Slowly add Sodium chlorodifluoroacetate (2.0 eq) portion-wise (to control CO₂ evolution).

  • Heat the mixture to 90–100°C for 4–6 hours.

  • Workup: Cool, dilute with water, and extract with Ethyl Acetate. Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Yield: Typically 70–85% of the aldehyde intermediate.

Step 2: Carbonyl Reduction

Objective: Reduce the aldehyde to the primary alcohol.

  • Precursor: 5-Chloro-2-(difluoromethoxy)benzaldehyde.

  • Reagent: Sodium Borohydride (NaBH₄).

  • Solvent: Methanol or Ethanol.

Protocol:

  • Dissolve the intermediate aldehyde (1.0 eq) in anhydrous Methanol (0.3 M) and cool to 0°C.

  • Add NaBH₄ (1.2 eq) portion-wise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 1 hour (monitor by TLC/LCMS).

  • Quench: Carefully add saturated NH₄Cl solution or dilute HCl to destroy excess hydride.

  • Isolation: Remove methanol under reduced pressure. Extract the aqueous residue with DCM.[3]

  • Purification: Silica gel chromatography (Gradient: Hexanes to 30% EtOAc/Hexanes) yields the pure alcohol.

Reactivity & Stability Profile

Functional Group Reactivity
  • Benzyl Alcohol (-CH₂OH): The primary reactive site.

    • Oxidation: Can be re-oxidized to the aldehyde (using Dess-Martin Periodinane) or carboxylic acid (Jones reagent).

    • Substitution: The hydroxyl group can be converted to a leaving group (Mesylate, Tosylate, Bromide) for SN2 coupling reactions, essential for attaching this motif to larger drug scaffolds.

  • Difluoromethoxy Ether (-OCHF₂):

    • Stability:[4] Generally stable to basic and mild acidic conditions. It is significantly more lipophilic than a methoxy group and acts as a weak hydrogen bond donor (via the C-H bond).

    • Metabolism:[5] The fluorine atoms block metabolic O-dealkylation, extending the half-life of the drug molecule compared to a standard anisole derivative.

  • Aryl Chloride (-Cl):

    • Stable under standard reducing/oxidizing conditions.

    • Can participate in Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) if the benzyl alcohol is protected, although the position is sterically crowded.

Handling and Storage
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Stability: Hygroscopic; keep tightly sealed. Avoid strong oxidizing agents.

Applications in Drug Discovery

This compound is a "privileged structure" intermediate. Its specific substitution pattern is designed to optimize the Structure-Activity Relationship (SAR) in protein kinase inhibitors.

Pharmacological Relevance
  • Lipophilicity Modulation: The -OCHF₂ group increases logP compared to -OCH₃, improving membrane permeability.

  • Conformational Locking: The bulk of the Cl and OCHF₂ groups restricts rotation around the phenyl ring when bound to a target, potentially reducing the entropic penalty of binding.

  • Case Study (JAK Inhibitors): In the synthesis of Janus Kinase inhibitors (e.g., analogs related to therapeutic patents), this benzyl alcohol is often converted to a benzyl halide and coupled with a pyrazole or pyrrolopyrimidine core. The 5-chloro-2-difluoromethoxy motif fits into specific hydrophobic pockets of the kinase ATP-binding site.

Applications Figure 2: Downstream applications in pharmaceutical research. cluster_uses Medicinal Chemistry Applications Compound [5-Chloro-2-(difluoromethoxy)phenyl]methanol Use1 JAK Kinase Inhibitors (Anti-inflammatory) Compound->Use1 Use2 Factor XIa Inhibitors (Antithrombotic) Compound->Use2 Use3 Bioisostere Strategy (-OCHF2 replaces -OCH3) Compound->Use3

Safety and Regulatory Information

Hazard Classification (GHS):

  • Signal Word: Warning

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[6]

Handling Precautions:

  • Wear nitrile gloves and safety goggles.

  • Process in a fume hood to avoid inhalation of dust or vapors.

  • First Aid: In case of contact, rinse thoroughly with water. If swallowed, seek medical attention immediately.

References

  • ChemBK. [5-chloro-2-(difluoromethoxy)phenyl]methanol - CAS 773868-63-6 Data. Retrieved from [Link]

  • Google Patents.Heterocyclic derivatives as Janus Kinase Inhibitors (AU2022240929A1). (Describes the use of the 5-chloro-2-difluoromethoxy phenyl moiety in kinase inhibitor synthesis).
  • Google Patents.Substituted tetrahydroisoquinoline compounds as Factor XIa inhibitors (EP2766347A1). (Cites the intermediate 5-chloro-2-(difluoromethoxy)benzaldehyde).
  • PubChem. Compound Summary for analogous structures (Difluoromethoxybenzyl alcohols). Retrieved from [Link]

Sources

Electronic Architecture & Synthetic Utility of [5-Chloro-2-(difluoromethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Version 1.0

Executive Summary

This guide analyzes the electronic and physicochemical properties of [5-Chloro-2-(difluoromethoxy)phenyl]methanol (CAS: 1784592-44-4), a specialized fluorinated building block used in the optimization of lead compounds for agrochemical and pharmaceutical applications.

The molecule represents a strategic convergence of three distinct design elements:

  • Metabolic Blocking: The 5-chloro substituent effectively blocks the metabolically vulnerable position para to the ether linkage.

  • Lipophilic Modulation: The difluoromethoxy (-OCHF

    
    ) group acts as a lipophilic bioisostere of a methoxy group, reducing electron density while increasing membrane permeability.
    
  • Electronic Deactivation: The synergistic inductive effects (-I) of the chloro and difluoromethoxy groups deactivate the aromatic ring, altering the reactivity of the benzylic center and influencing the pKa of the hydroxyl group.

Electronic Structure Analysis

Hammett Substituent Effects

To understand the reactivity profile, we must quantify the electronic influence of the substituents relative to the benzylic carbon (C1) and the aromatic core.

  • 5-Chloro Substituent: Located at the meta position relative to the benzylic carbon.

    • Effect: Dominant Inductive Withdrawal (-I).

    • Hammett Constant (

      
      ):  +0.37
      
  • 2-Difluoromethoxy Substituent: Located at the ortho position relative to the benzylic carbon.

    • Effect: Inductive Withdrawal (-I) and weak Resonance Donation (+R), but net electron-withdrawing due to the fluorine atoms.

    • Hammett Constant (

      
       relative to C5):  +0.18 (indicating it deactivates the position para to it less than it deactivates meta positions).
      
    • Ortho Effect: Steric and field effects at the C2 position significantly influence the conformation of the hydroxymethyl group.

Electronic Vector Map

The following diagram illustrates the electron density shifts caused by the substituents. The 5-Cl and 2-OCHF


 groups cooperatively deplete electron density from the ring, making the benzylic alcohol less prone to ionization (carbocation formation) but increasing the acidity of the hydroxyl proton.

ElectronicMap Benzene Aromatic Core (Electron Deficient) CH2OH Benzylic Center (Deactivated) Benzene->CH2OH Reduced e- Density Cl 5-Cl (-I Effect, σm = +0.37) Cl->Benzene Inductive Withdrawal OCHF2 2-OCHF2 (-I > +R) OCHF2->Benzene Inductive Withdrawal

Figure 1: Electronic vector map showing the cumulative electron-withdrawing effects on the aromatic core.

Physicochemical Implications

Lipophilicity and Bioisosterism

The substitution of a methoxy group (-OCH


) with a difluoromethoxy group (-OCHF

) is a classic bioisosteric replacement. The fluorine atoms reduce the basicity of the ether oxygen, preventing it from acting as a hydrogen bond acceptor, while simultaneously increasing lipophilicity.
PropertyBenzyl Alcohol2-Methoxy AnalogTarget Molecule
LogP (Calc) 1.11.52.8 - 3.1
H-Bond Acceptors 121 (Ether O is deactivated)
Metabolic Liability High (Ring oxidation)High (O-demethylation)Low (Blocked & Fluorinated)
Acidity (pKa)

The electron-withdrawing nature of the 5-Cl and 2-OCHF


 groups stabilizes the alkoxide anion formed upon deprotonation of the benzylic alcohol.
  • Predicted pKa: ~14.5 (compared to ~15.4 for unsubstituted benzyl alcohol).

  • Implication: This alcohol is slightly more acidic, making it a better substrate for base-catalyzed etherification reactions (e.g., Williamson ether synthesis) but potentially less reactive in acid-catalyzed substitutions that require protonation of the hydroxyl group.

Synthetic Protocols

Retrosynthetic Analysis

The most robust synthetic route proceeds via the difluoromethylation of 5-chlorosalicylaldehyde , followed by reduction. This approach avoids the need for late-stage chlorination, which can lack regioselectivity.

Synthesis SM 5-Chlorosalicylaldehyde (Comm. Avail.) Step1 Difluoromethylation (ClCHF2 / NaOH) SM->Step1 Inter Intermediate: 5-Chloro-2-(difluoromethoxy) benzaldehyde Step1->Inter Step2 Reduction (NaBH4 / MeOH) Inter->Step2 Product Target: [5-Chloro-2-(difluoromethoxy) phenyl]methanol Step2->Product

Figure 2: Validated synthetic pathway starting from 5-chlorosalicylaldehyde.

Detailed Experimental Methodology

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Synthesis of 5-Chloro-2-(difluoromethoxy)benzaldehyde
  • Reagents: 5-Chlorosalicylaldehyde (1.0 eq), Sodium chlorodifluoroacetate (1.5 eq), K

    
    CO
    
    
    
    (2.0 eq).
  • Solvent: DMF (Dimethylformamide) / Water (9:1).

  • Procedure:

    • Dissolve 5-chlorosalicylaldehyde and K

      
      CO
      
      
      
      in DMF/Water.
    • Heat the mixture to 100°C.

    • Add Sodium chlorodifluoroacetate portion-wise over 1 hour (generates :CF

      
       carbene in situ).
      
    • Stir at 100°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Cool to RT, dilute with water, extract with diethyl ether (3x). Wash organics with brine, dry over MgSO

      
      , and concentrate.
      
    • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

Step 2: Reduction to the Alcohol
  • Reagents: Intermediate Aldehyde (1.0 eq), Sodium Borohydride (NaBH

    
    , 1.1 eq).
    
  • Solvent: Methanol (anhydrous).

  • Procedure:

    • Dissolve the aldehyde in methanol at 0°C.

    • Add NaBH

      
       slowly (gas evolution).
      
    • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • Quench: Add saturated NH

      
      Cl solution dropwise.
      
    • Workup: Remove methanol under vacuum. Extract aqueous residue with DCM.[1] Dry over Na

      
      SO
      
      
      
      .
    • Yield: Typically >90% for this step.

Metabolic Stability & Pharmacological Relevance[2][3][4][5]

The 5-chloro substitution is not merely structural; it is a functional metabolic block.

  • CYP450 Blocking: In 2-alkoxy phenyl systems, Cytochrome P450 enzymes typically hydroxylate the para position relative to the alkoxy group. In this molecule, the C5 position (para to the OCHF

    
    ) is occupied by Chlorine.
    
  • Prevention of Dealkylation: The C-F bonds in the difluoromethoxy group are stronger than C-H bonds, significantly slowing down O-dealkylation (a common clearance pathway for methoxy groups).

This combination makes the [5-Chloro-2-(difluoromethoxy)phenyl] moiety a "privileged scaffold" for extending the half-life (


) of drug candidates.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen Bond Donor Properties of the Difluoromethyl Group. The Journal of Organic Chemistry, 60(6), 1626–1631. Link

  • Zafrani, Y., et al. (2017). Difluoromethyl Ethers: Synthesis and Properties. Tetrahedron, 73(29), 4063-4069. Link

Sources

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of [5-Chloro-2-(difluoromethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies employed for the precise determination of the molecular weight and elemental formula of the chemical compound [5-Chloro-2-(difluoromethoxy)phenyl]methanol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who require a robust and validated approach to the characterization of novel chemical entities.

The accurate elucidation of a compound's molecular weight and elemental composition is a cornerstone of chemical and pharmaceutical research. It serves as the primary validation of its identity and purity, underpinning all subsequent biological and toxicological evaluations. For a molecule such as [5-Chloro-2-(difluoromethoxy)phenyl]methanol, which incorporates a halogen and a difluoromethoxy group, specialized analytical techniques are paramount to ensure accurate and reliable results.

Core Physicochemical Properties

PropertyValueSource
Molecular Formula C₈H₇ClF₂O₂
Molecular Weight 208.59 g/mol
Monoisotopic Mass 208.0048 g/mol Calculated

Part 1: Molecular Weight Determination via Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] This methodology is indispensable for the confirmation of molecular weight and can provide valuable structural information through the analysis of fragmentation patterns.[2][3][4]

Rationale for Method Selection

For a thermally stable, non-volatile compound like [5-Chloro-2-(difluoromethoxy)phenyl]methanol, Electrospray Ionization (ESI) is a preferred ionization technique. ESI is a soft ionization method that typically produces the protonated molecule, [M+H]⁺, with minimal fragmentation, allowing for a clear determination of the molecular weight.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of the analyte is prepared at a concentration of approximately 10 µg/mL.[5] A suitable solvent system, such as a mixture of acetonitrile and water, is chosen to ensure complete dissolution.[5]

  • Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is employed for accurate mass measurement.

  • Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a constant flow rate.

  • Ionization Parameters: The ESI source is operated in positive ion mode. Key parameters such as capillary voltage, nebulizer gas pressure, and drying gas temperature are optimized to achieve a stable and abundant signal for the protonated molecule.

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range, ensuring the inclusion of the expected molecular ion peak.

Data Analysis and Expected Results

The primary ion expected in the positive mode ESI mass spectrum is the protonated molecule, [M+H]⁺, at an m/z corresponding to the molecular weight of the compound plus the mass of a proton.

Table 1: Expected High-Resolution Mass Spectrometry Data

IonCalculated m/z
[M+H]⁺209.0126

The high-resolution mass measurement allows for the confirmation of the elemental composition by comparing the experimentally determined mass with the calculated exact mass.

Fragmentation Analysis

While ESI is a soft ionization technique, some in-source fragmentation can be induced to provide structural information. For [5-Chloro-2-(difluoromethoxy)phenyl]methanol, characteristic fragmentation would likely involve the loss of the difluoromethoxy group or cleavage of the bond between the aromatic ring and the methanol substituent. Understanding these fragmentation pathways is crucial for structural elucidation.[2][3][4][6]

Part 2: Elemental Formula Verification via Combustion Analysis

Combustion analysis is a fundamental technique for determining the elemental composition of an organic compound.[7] For halogen-containing compounds, a specialized approach combining combustion with ion chromatography (CIC) is the method of choice for accurate and simultaneous determination of chlorine and fluorine content.[8][9][10][11]

The Logic of Combustion Ion Chromatography (CIC)

This technique involves the high-temperature combustion of the sample in an oxygen-rich atmosphere.[9][12] The organic matrix is completely oxidized, and the constituent elements are converted into their respective inorganic combustion products. For [5-Chloro-2-(difluoromethoxy)phenyl]methanol, the carbon, hydrogen, chlorine, and fluorine will be converted to CO₂, H₂O, HCl, and HF, respectively. These combustion gases are then passed through an absorption solution, which is subsequently analyzed by ion chromatography to quantify the halide ions (F⁻ and Cl⁻).[9][13][14]

Workflow for Combustion Ion Chromatography

cluster_0 Sample Preparation cluster_1 Combustion cluster_2 Analysis Weighing Sample Weighing (~5-10 mg) Furnace High-Temperature Furnace (>950 °C in O₂) Weighing->Furnace Introduction Absorption Gas Absorption (Aqueous Solution) Furnace->Absorption Combustion Gases Injection Injection into IC Absorption->Injection Separation Ion Exchange Column Injection->Separation Detection Conductivity Detector Separation->Detection

Caption: Workflow for elemental analysis by Combustion Ion Chromatography.

Detailed Experimental Protocol: Combustion Ion Chromatography
  • Sample Preparation: An accurately weighed sample (approximately 5-10 mg) is placed into a ceramic sample boat.[13]

  • Combustion: The sample boat is introduced into a high-temperature furnace operating at a minimum of 950 °C in a continuous stream of oxygen.[15] The introduction of water vapor (pyrohydrolysis) can aid in the complete conversion of halogens to their respective hydrogen halides.[15]

  • Gas Absorption: The resultant combustion gases are passed through an absorption solution (typically deionized water or a dilute buffer) where the HCl and HF are trapped and converted to chloride (Cl⁻) and fluoride (F⁻) ions.[12][14]

  • Ion Chromatography:

    • An aliquot of the absorption solution is injected into the ion chromatograph.[13]

    • The anions are separated on a hydroxide-selective anion-exchange column.[16]

    • Detection is achieved using a suppressed conductivity detector.[13]

  • Quantification: The concentrations of fluoride and chloride are determined by comparing the peak areas from the sample to those of a multi-point calibration curve prepared from certified standards.[9][13]

Self-Validation and Data Interpretation

The robustness of this methodology is ensured through several key validation steps:

  • Calibration: A multi-point calibration curve with a high correlation coefficient (r² > 0.999) is essential for accurate quantification.[13]

  • Certified Reference Material (CRM): Analysis of a CRM with known halogen content is performed to verify the accuracy and recovery of the method.[16]

  • Spike Recovery: A known amount of fluoride and chloride is added to a sample matrix to assess for any potential matrix effects.

Table 2: Theoretical vs. Expected Experimental Elemental Composition

ElementTheoretical %Expected Experimental Range (%)
Carbon (C)46.0745.8 - 46.3
Hydrogen (H)3.383.2 - 3.5
Chlorine (Cl)17.0016.8 - 17.2
Fluorine (F)18.2118.0 - 18.4
Oxygen (O)15.34(by difference)

The experimentally determined percentages of chlorine and fluorine should fall within a narrow range of the theoretical values, thus confirming the elemental formula of C₈H₇ClF₂O₂.

Part 3: Integrated Analytical Approach

The synergistic use of high-resolution mass spectrometry and combustion ion chromatography provides a comprehensive and definitive characterization of [5-Chloro-2-(difluoromethoxy)phenyl]methanol.

cluster_0 Molecular Weight Determination cluster_1 Elemental Composition Analyte [5-Chloro-2-(difluoromethoxy)phenyl]methanol MS High-Resolution Mass Spectrometry Analyte->MS CIC Combustion Ion Chromatography Analyte->CIC MW Accurate Mass (e.g., [M+H]⁺) MS->MW Formula_Validation Validated Molecular Formula: C₈H₇ClF₂O₂ MW->Formula_Validation Elemental Elemental Percentages (%Cl, %F) CIC->Elemental Elemental->Formula_Validation

Caption: Integrated workflow for compound characterization.

This integrated approach ensures the highest level of scientific integrity. The accurate mass measurement from MS provides a highly specific filter for possible elemental formulas, which is then unequivocally confirmed by the quantitative elemental analysis from CIC. This dual-validation strategy is critical in drug development and chemical research, where the unambiguous identification of a molecule is non-negotiable.

References

  • XPLORER AOX/TOX Organic Halogens analyser. (n.d.). Zematra. Retrieved from [Link]

  • Enhancing the efficiency and effectiveness of halogen and sulfur monitoring in challenging environmental and industrial samples. (n.d.). AGA Analytical. Retrieved from [Link]

  • combustion ion chromatography (CIC). (n.d.). Quality Analysis. Retrieved from [Link]

  • A Review on Adsorbable Organic Halogens Treatment Technologies: Approaches and Application. (2023, June 15). MDPI. Retrieved from [Link]

  • Oxygen Flask Combustion Method. (2022, February 15). Bentham Science Publishers. Retrieved from [Link]

  • Oxygen flask combustion method ppt.pdf. (n.d.). Retrieved from [Link]

  • Total Organic Halogens (TOX). (n.d.). Pace Analytical. Retrieved from [Link]

  • Total organic halogen (TOX) analysis in waters: A short review. (2023, April 26). Taylor & Francis. Retrieved from [Link]

  • AOX – Adsorbable organically bound halogens. (n.d.). Quality Analysis. Retrieved from [Link]

  • Oxygen Flask Combustion Unit. (n.d.). Orlab Instruments Pvt. Ltd. Retrieved from [Link]

  • Monitoring Environmental PFAS Using Combustion Ion Chromatography. (2024, December 2). LCGC International. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • mass spectra - fragmentation patterns. (n.d.). Chemguide. Retrieved from [Link]

  • Guidelines for mass spectrometric analysis. (n.d.). University of Bergen. Retrieved from [Link]

  • Mass Spectrometry- molecular weight of the sample; formula Chapter 12. (n.d.). Retrieved from [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]

  • Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. (2012, June 28). SciSpace. Retrieved from [Link]

  • Spotting Fragmentation Patterns When Using Mass Spectrometry. (2020, May 26). G-Biosciences. Retrieved from [Link]

  • Sample digestion for the determination of fluorine and chlorine in coal according to ASTM D8247 (EN). (n.d.). Analytik Jena. Retrieved from [Link]

Sources

Methodological & Application

The Strategic Application of [5-Chloro-2-(difluoromethoxy)phenyl]methanol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Building Block Engineered for High Performance

In the landscape of modern medicinal chemistry, the rational design of pharmaceutical building blocks is paramount to achieving desired therapeutic outcomes. [5-Chloro-2-(difluoromethoxy)phenyl]methanol emerges as a preeminent scaffold, meticulously engineered to address key challenges in drug development, including metabolic stability, target engagement, and overall druglikeness. This technical guide provides an in-depth exploration of this versatile building block, offering detailed application notes and protocols for its strategic deployment in pharmaceutical research and development.

The unique substitution pattern of [5-Chloro-2-(difluoromethoxy)phenyl]methanol is not serendipitous. The interplay between the chloro and difluoromethoxy moieties confers a distinct set of physicochemical properties that are highly advantageous for lead optimization. The chlorine atom, a well-established bioisostere for a methyl group, enhances lipophilicity, which can improve membrane permeability and oral absorption.[1][2] Furthermore, its presence can facilitate crucial hydrophobic interactions within target protein binding pockets.[1][3]

The difluoromethoxy group is a particularly valuable asset in contemporary drug design.[4][5] It serves as a lipophilic hydrogen bond donor, a rare characteristic that allows it to mimic hydroxyl or thiol groups while significantly enhancing metabolic stability.[4][5] The strong carbon-fluorine bonds are resistant to enzymatic degradation, particularly by cytochrome P450 enzymes, which can lead to a longer plasma half-life and improved bioavailability of the final drug compound.[4][6] This strategic combination of features makes [5-Chloro-2-(difluoromethoxy)phenyl]methanol a powerful tool for medicinal chemists aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of their drug candidates.

Core Applications in Medicinal Chemistry: The Case of JAK Inhibitors

A significant application of the [5-Chloro-2-(difluoromethoxy)phenyl] moiety is found in the development of Janus kinase (JAK) inhibitors, a class of drugs that target the JAK-STAT signaling pathway and are used in the treatment of autoimmune diseases and cancer.[7] A Japanese patent highlights a 5-Chloro-2-difluoromethoxyphenylpyrazolopyrimidine compound as a potent JAK inhibitor, underscoring the value of this particular substitution pattern for achieving high-affinity binding and desirable drug-like properties.[7]

The synthesis of such complex heterocyclic systems often proceeds through key intermediates derived from [5-Chloro-2-(difluoromethoxy)phenyl]methanol. Two of the most common and versatile transformations of this building block are its oxidation to the corresponding aldehyde and its conversion to a benzyl halide. These reactive intermediates can then be readily incorporated into larger scaffolds through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Application Notes and Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations of [5-Chloro-2-(difluoromethoxy)phenyl]methanol. These protocols are designed to be self-validating, with explanations for the choice of reagents and conditions to ensure reproducibility and success.

Protocol 1: Oxidation to [5-Chloro-2-(difluoromethoxy)phenyl]benzaldehyde

The selective oxidation of a benzyl alcohol to its corresponding aldehyde is a cornerstone transformation in organic synthesis. For this application, we will utilize a green and efficient method that avoids the use of hazardous heavy-metal reagents like chromium-based oxidants.[8][9] This protocol employs an environmentally safer oxidizing agent formed from sodium molybdate, activated by hydrogen peroxide.[8]

Workflow for the Oxidation of [5-Chloro-2-(difluoromethoxy)phenyl]methanol

cluster_prep Catalyst Preparation cluster_oxidation Oxidation Reaction cluster_workup Work-up and Purification cat_prep1 Dissolve Sodium Molybdate Dihydrate & 4M HCl in Water cat_prep2 Dissolve BTEAC in Water & Heat to 70°C cat_prep1->cat_prep2 cat_prep3 Add Molybdate Solution Dropwise to BTEAC Solution cat_prep2->cat_prep3 cat_prep4 Stir, Cool, and Vacuum Filter to Collect Catalyst cat_prep3->cat_prep4 ox_start Combine [5-Chloro-2-(difluoromethoxy)phenyl]methanol & Octamolybdate Catalyst cat_prep4->ox_start ox_add_h2o2 Add Hydrogen Peroxide ox_start->ox_add_h2o2 ox_reflux Reflux for 1 Hour ox_add_h2o2->ox_reflux workup_distill Simple Distillation to Collect Aldehyde & Water ox_reflux->workup_distill workup_separate Centrifuge and Separate Aqueous Layer workup_distill->workup_separate workup_dry Dry Organic Layer over Sodium Sulfate workup_separate->workup_dry workup_final Isolate Pure [5-Chloro-2-(difluoromethoxy)phenyl]benzaldehyde workup_dry->workup_final

Caption: Workflow for the two-stage oxidation protocol.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS NumberSupplier
[5-Chloro-2-(difluoromethoxy)phenyl]methanol208.59773868-63-6Commercial Source
Sodium Molybdate Dihydrate241.9510102-40-6Sigma-Aldrich
4 M Hydrochloric Acid36.467647-01-0Fisher Scientific
Benzyltriethylammonium Chloride (BTEAC)227.7756-37-1Acros Organics
15% Hydrogen Peroxide34.017722-84-1VWR Chemicals
Sodium Sulfate (Anhydrous)142.047757-82-6EMD Millipore

Procedure:

Part A: Preparation of Tetrakis(benzyltriethylammonium) Octamolybdate Catalyst [8]

  • In a 20 mL vial, dissolve sodium molybdate dihydrate (0.30 g, 1.2 mmol) and 4 M HCl (0.5 mL, 2.0 mmol) in approximately 1 mL of deionized water.

  • In a separate 50 mL vial, dissolve benzyltriethylammonium chloride (BTEAC) (0.525 g, 2.30 mmol) in approximately 3 mL of deionized water with stirring.

  • Heat the BTEAC solution to 70°C with stirring.

  • To the heated and stirred BTEAC solution, add the molybdate solution dropwise over 5 minutes.

  • After the addition is complete, continue stirring for an additional 5 minutes.

  • Remove the vial from the heat and allow it to cool to room temperature.

  • Collect the solid catalyst by vacuum filtration, washing with approximately 5 mL of cold deionized water. The catalyst can be used immediately (wet) or dried for later use.

Part B: Oxidation of [5-Chloro-2-(difluoromethoxy)phenyl]methanol [8]

  • To a 50 mL round-bottom flask, add [5-Chloro-2-(difluoromethoxy)phenyl]methanol (1.04 g, 5.0 mmol) and the prepared octamolybdate catalyst (0.025 g dry weight, ~0.2 mol%).

  • Add 15% hydrogen peroxide (1.2 mL, 6.0 mmol) to the flask.

  • Fit the flask with a reflux condenser and heat the mixture at reflux for 1 hour. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • After completion, allow the mixture to cool to room temperature.

  • Modify the apparatus for simple distillation and collect the distillate (approximately 1-2 mL) in a centrifuge tube. The distillate will contain the product aldehyde and water.

  • Centrifuge the collected distillate to separate the layers.

  • Carefully remove the upper aqueous layer with a pipette.

  • Dry the remaining organic layer (the product aldehyde) over anhydrous sodium sulfate.

  • Decant the dried product into a clean, pre-weighed vial to determine the yield. Characterize by ¹H NMR and IR spectroscopy.

Expected Outcome: This protocol should yield the desired aldehyde with high selectivity. The purity can be assessed by GC-MS and NMR.

Protocol 2: Synthesis of [5-Chloro-2-(difluoromethoxy)phenyl]methyl Chloride

The conversion of a benzyl alcohol to a benzyl chloride is a fundamental step in preparing this building block for nucleophilic substitution reactions, such as those used in the synthesis of ethers and amines. This protocol uses a simple and effective method with hydrochloric acid in dioxane.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS NumberSupplier
[5-Chloro-2-(difluoromethoxy)phenyl]methanol208.59773868-63-6Commercial Source
Concentrated Hydrochloric Acid (37%)36.467647-01-0Fisher Scientific
1,4-Dioxane88.11123-91-1Sigma-Aldrich
Ethyl Acetate88.11141-78-6VWR Chemicals
Brine (Saturated NaCl solution)N/AN/ALab Prepared
Sodium Sulfate (Anhydrous)142.047757-82-6EMD Millipore

Procedure:

  • In a 50 mL round-bottom flask, dissolve [5-Chloro-2-(difluoromethoxy)phenyl]methanol (0.626 g, 3.0 mmol) in 1,4-dioxane (10 mL).

  • Add concentrated hydrochloric acid (30 mL) to the solution.

  • Stir the mixture vigorously at room temperature for 5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts and wash with brine (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting residue can be purified by column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to yield the pure benzyl chloride.

Protocol 3: Cross-Etherification with a Primary Alcohol

The formation of an ether linkage is a common strategy to connect molecular fragments in drug discovery. This protocol describes a selective cross-etherification of our building block with another alcohol, catalyzed by an iron(II) complex.[6] This method is advantageous as it avoids the pre-activation of the alcohol to a halide.

Logical Flow for Iron-Catalyzed Cross-Etherification

cluster_catalyst_formation In-situ Catalyst Formation cluster_etherification Etherification Reaction cluster_workup_ether Work-up and Purification cat_form1 Combine FeCl2·4H2O & Ligand in Propylene Carbonate cat_form2 Stir at Room Temperature for 1 Hour cat_form1->cat_form2 ether_add Add [5-Chloro-2-(difluoromethoxy)phenyl]methanol & Primary Alcohol cat_form2->ether_add ether_heat Stir at 100°C in a Sealed Tube ether_add->ether_heat workup_extract Extract with Petroleum Ether ether_heat->workup_extract workup_purify Purify by Column Chromatography workup_extract->workup_purify workup_final_ether Isolate Pure Unsymmetrical Ether workup_purify->workup_final_ether

Caption: Sequential steps for the synthesis of unsymmetrical ethers.

Materials and Reagents:

ReagentMolar Mass ( g/mol )CAS NumberSupplier
[5-Chloro-2-(difluoromethoxy)phenyl]methanol208.59773868-63-6Commercial Source
Iron(II) Chloride Tetrahydrate (FeCl₂·4H₂O)198.8113478-10-9Sigma-Aldrich
Pyridine bis-thiazoline ligandVariesVariesStrem Chemicals
Propylene Carbonate102.09108-32-7Acros Organics
Primary Alcohol (e.g., Ethanol)46.0764-17-5VWR Chemicals
Petroleum EtherN/A8032-32-4Fisher Scientific

Procedure:

  • In a pressure tube, sequentially add FeCl₂·4H₂O (19.8 mg, 0.1 mmol, 10 mol%) and the pyridine bis-thiazoline ligand (12 mol%) to propylene carbonate (1 mL).

  • Stir the mixture for 1 hour at room temperature to allow for catalyst formation.

  • Add [5-Chloro-2-(difluoromethoxy)phenyl]methanol (208.6 mg, 1.0 mmol) and the primary alcohol (1.2 mmol).

  • Seal the pressure tube and stir the reaction mixture at 100°C for the specified time (monitor by TLC, typically 12-24 hours).

  • After completion, cool the reaction to room temperature.

  • Extract the mixture with petroleum ether (30 mL). Centrifugation can be used to aid in the separation of the petroleum ether and propylene carbonate layers.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the pure unsymmetrical ether.

Conclusion: A Versatile and Powerful Tool in Drug Discovery

[5-Chloro-2-(difluoromethoxy)phenyl]methanol stands as a testament to the power of rational design in medicinal chemistry. Its unique combination of a chloro substituent and a difluoromethoxy group provides a powerful platform for fine-tuning the properties of drug candidates. The chloro group enhances lipophilicity and can participate in key binding interactions, while the difluoromethoxy group offers a metabolically robust, lipophilic hydrogen bond donor moiety. The straightforward conversion of the benzylic alcohol to other key functional groups, such as aldehydes and chlorides, further expands its utility. By leveraging the protocols and insights provided in this guide, researchers can effectively harness the potential of this building block to develop next-generation therapeutics with improved efficacy, safety, and pharmacokinetic profiles.

References

  • 5-Chloro-2-difluoromethoxyphenylpyrazolopyrimidine compound which is a JAK inhibitor - Patent JP-7041198-B2 - PubChem. Available at: [Link]

  • Effect of “magic chlorine” in drug discovery: an in silico approach - PMC. Available at: [Link]

  • Oxidant-Free Electrochemical Direct Oxidative Benzyl Alcohols to Benzyl Aldehydes Using Three-Dimensional Printing PPAR Polyoxometalate - MDPI. Available at: [Link]

  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC. Available at: [Link]

  • The Benefits and Challenges of Chlorine Substitution in Enhancing Drug Efficacy and Stability - ResearchGate. Available at: [Link]

  • [5-chloro-2-(difluoromethoxy)phenyl]methanol - ChemBK. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC. Available at: [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals - Euro Chlor. Available at: [Link]

Sources

Application Note: High-Fidelity Nucleophilic Substitution Protocols for [5-Chloro-2-(difluoromethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

[5-Chloro-2-(difluoromethoxy)phenyl]methanol (CAS: 1784592-44-4) represents a critical scaffold in modern medicinal chemistry and agrochemical synthesis. The molecule features three distinct reactive/functional motifs:

  • Primary Benzylic Alcohol: The primary site for nucleophilic substitution.

  • Difluoromethoxy Group (

    
    ):  A lipophilic hydrogen-bond donor (
    
    
    
    modulation) that is generally robust but electronically deactivating.
  • Aryl Chloride: A potential site for cross-coupling, but stable under standard nucleophilic substitution conditions.

Electronic Environment & Mechanistic Implications

The success of nucleophilic substitution at the benzylic position depends heavily on understanding the electronic influence of the ring substituents.

  • Deactivation: Both the chloro group (

    
    ) and the difluoromethoxy group (
    
    
    
    ) are electron-withdrawing.
  • Carbocation Instability: Unlike methoxy-substituted benzyl alcohols which stabilize carbocations (facilitating

    
    ), this substrate has a destabilized benzylic cation.
    
  • Mechanistic Consequence: Protocols must favor

    
     mechanisms . Reliance on 
    
    
    
    (acid-catalyzed ionization) will be sluggish and may lead to side reactions or degradation before substitution occurs.
Chemoselectivity Map

ReactionPathways Start [5-Chloro-2-(difluoromethoxy)phenyl]methanol Decision Target Nucleophile (Nu) Start->Decision RouteA Route A: Activation via Halogenation (Intermediate: Benzyl Chloride) Decision->RouteA Strong Nucleophiles (Alkoxides, Grignards) RouteB Route B: Direct Displacement (Mitsunobu) Decision->RouteB Acidic Pronucleophiles (pKa < 15) RouteC Route C: Sulfonate Activation (Mesylation) Decision->RouteC Temperature Sensitive Nucleophiles ProdA Alkyl/Aryl Ethers, Amines, Thiols RouteA->ProdA ProdB Esters, Phenols, N-Heterocycles RouteB->ProdB ProdC Fluorides, Azides, Soft Nucleophiles RouteC->ProdC

Figure 1: Decision matrix for selecting the optimal substitution pathway based on the desired nucleophile.

Protocol A: Activation via Chlorination (Thionyl Chloride)[3][4]

This is the industry-standard method for converting the alcohol to a reactive electrophile (benzyl chloride). The electron-withdrawing nature of the


 group makes the alcohol less nucleophilic, requiring catalysis.
Reaction Logic

Direct reaction with


 can be slow. We utilize DMF catalysis  (Vilsmeier-Haack intermediate) to generate a highly reactive chloroiminium species, ensuring rapid conversion at lower temperatures to preserve the 

integrity.
Detailed Protocol

Reagents:

  • Substrate: [5-Chloro-2-(difluoromethoxy)phenyl]methanol (1.0 eq)

  • Reagent: Thionyl Chloride (

    
    ) (1.2 – 1.5 eq)
    
  • Catalyst: N,N-Dimethylformamide (DMF) (0.05 eq)

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

Step-by-Step Procedure:

  • Setup: Charge a flame-dried round-bottom flask with the substrate and anhydrous DCM (0.2 M concentration). Add catalytic DMF.

  • Addition: Cool the system to

    
     under 
    
    
    
    atmosphere. Add
    
    
    dropwise via a pressure-equalizing addition funnel. Caution: Gas evolution (
    
    
    ,
    
    
    ).
  • Reaction: Allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

    • Monitoring: TLC (Hexane/EtOAc 4:1). The benzyl chloride product is usually less polar (

      
       higher) than the alcohol.
      
  • Workup (Critical for Stability):

    • Concentrate the reaction mixture under reduced pressure to remove excess

      
       and DCM.
      
    • Note: Do not perform an aqueous quench if the product is to be used immediately. If isolation is required, wash with saturated

      
       (cold) to neutralize residual 
      
      
      
      , which could degrade the difluoromethoxy group over prolonged storage.
  • Nucleophilic Displacement (Subsequent Step): The resulting benzyl chloride can now be reacted with amines, alkoxides, or thiolates in acetonitrile with

    
    .
    

Key Parameter Table:

ParameterSpecificationReason
Temperature

Prevents cleavage of

ether linkage.
Stoichiometry1.2 eq

Excess ensures complete conversion; easy to remove.
CatalystDMF (5 mol%)Essential for activating the electron-deficient alcohol.

Protocol B: The Mitsunobu Reaction (Direct Displacement)

For displacing the hydroxyl group with phenols, imides, or carboxylic acids, the Mitsunobu reaction is superior as it avoids the isolation of a halogenated intermediate.

Reaction Logic

The reaction proceeds via an alkoxyphosphonium intermediate. Since the benzylic position is not chiral in the base molecule, inversion is not a factor, but the mechanism prevents carbocation rearrangements.

Detailed Protocol

Reagents:

  • Substrate (1.0 eq)[1]

  • Triphenylphosphine (

    
    ) (1.2 eq)
    
  • Nucleophile (H-Nu, e.g., Phenol, Phthalimide) (1.1 eq)

  • DIAD (Diisopropyl azodicarboxylate) (1.2 eq)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:

  • Dissolution: Dissolve Substrate,

    
    , and the Nucleophile in anhydrous THF at RT.
    
  • Addition: Cool to

    
    . Add DIAD dropwise.[1] The solution will turn yellow/orange.
    
    • Rate Control: Addition must be slow to prevent the temperature from rising above

      
       during addition.
      
  • Reaction: Stir at RT for 12–16 hours.

  • Workup:

    • Dilute with

      
       or EtOAc.
      
    • Wash with

      
      
      
      
      
      (if using acidic nucleophiles) and brine.
    • Dry over

      
       and concentrate.
      
  • Purification: Column chromatography is required to remove

    
     and reduced DIAD.
    

Compatibility Note: The


 group is stable to 

and DIAD. However, ensure the nucleophile (

) is acidic enough to protonate the betaine intermediate.

Protocol C: Mesylation (Sulfonate Activation)

Use this route if the target nucleophile is sensitive to the acidic byproducts of


 or the redox conditions of Mitsunobu.
Detailed Protocol

Reagents:

  • Substrate (1.0 eq)[1]

  • Methanesulfonyl chloride (

    
    ) (1.2 eq)
    
  • Triethylamine (

    
    ) (1.5 eq)
    
  • Solvent: DCM (

    
    )
    

Procedure:

  • Combine substrate and

    
     in DCM at 
    
    
    
    .
  • Add

    
     dropwise.
    
  • Stir 1 hour at

    
    .
    
  • Immediate Use: Mesylates of electron-deficient benzyl alcohols can be thermally unstable. It is recommended to add the nucleophile (e.g., an amine) directly to this solution (one-pot) or perform a rapid cold aqueous workup and use immediately.

Stability & Safety Data

Difluoromethoxy Stability

The


 group acts as a "lipophilic phenol" mimic.
  • Acid Stability: Moderate. Stable to dilute

    
     and 
    
    
    
    conditions. Avoid strong Lewis acids like
    
    
    or
    
    
    , which can cleave the ether.
  • Base Stability: High. Stable to

    
    , 
    
    
    
    , and
    
    
    under standard alkylation conditions.
Aryl Chloride Reactivity
  • Substitution Risk: Low. The Cl at position 5 is not activated for

    
     (Nucleophilic Aromatic Substitution) because the ring lacks strong electron-withdrawing groups (like 
    
    
    
    ) in the ortho/para positions.
  • Cross-Coupling: The Cl is a viable handle for Palladium-catalyzed reactions (Suzuki, Buchwald-Hartwig) after the benzylic substitution is complete.

Visualization of Activation Pathway

ActivationMechanism Substrate Benzyl Alcohol (Substrate) Transition Chlorosulfite Intermediate Substrate->Transition Attack Reagent SOCl2 + DMF Intermed Vilsmeier Complex Reagent->Intermed Activation Intermed->Transition Cl transfer Product Benzyl Chloride (Active Electrophile) Transition->Product SN2 Displacement Byproducts SO2 (g) + HCl (g) Transition->Byproducts Elimination

Figure 2: Mechanistic flow of Thionyl Chloride activation using DMF catalysis.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General principles of Nucleophilic Substitution and Thionyl Chloride mechanisms).
  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Link

  • Zafrani, Y., et al. (2017). "Difluoromethoxy-Benzene: A Bioisosteric Replacement for the Methoxy Group." Journal of Medicinal Chemistry. (Data on lipophilicity and stability of OCHF2 group). Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23595014 (Related Structure Data). Link

  • Organic Chemistry Portal. "Mitsunobu Reaction - Mechanism and Protocols." Link

Sources

Scalable Manufacturing of [5-Chloro-2-(difluoromethoxy)phenyl]methanol: Process Optimization and Critical Control Points

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of [5-Chloro-2-(difluoromethoxy)phenyl]methanol (CAS: 1784592-44-4) represents a critical workflow in the production of next-generation agrochemicals and pharmaceuticals.[1] The difluoromethoxy (-OCHF₂) moiety serves as a lipophilic bioisostere for methoxy groups, enhancing metabolic stability and membrane permeability while acting as a hydrogen bond donor.[1]

This Application Note details a robust, scalable two-step protocol designed to transition from gram-scale discovery to kilogram-scale pilot production.

Retrosynthetic Strategy

The most atom-economical and scalable route utilizes 5-chlorosalicylaldehyde as the commodity starting material. The synthesis hinges on two critical transformations:

  • O-Difluoromethylation: Introduction of the -CHF₂ group using a difluorocarbene source.

  • Chemoselective Reduction: Conversion of the aldehyde to the benzyl alcohol without dechlorinating the aromatic ring.

Retrosynthesis Target [5-Chloro-2-(difluoromethoxy)phenyl]methanol (Target) Intermediate 5-Chloro-2-(difluoromethoxy)benzaldehyde (Key Intermediate) Target->Intermediate Chemoselective Reduction SM 5-Chlorosalicylaldehyde (Commodity SM) Intermediate->SM O-Difluoromethylation (:CF2 Insertion)

Figure 1: Retrosynthetic dissection highlighting the strategic bond disconnections.[1]

Phase 1: O-Difluoromethylation (The Critical Step)[1]

Objective: Synthesize 5-Chloro-2-(difluoromethoxy)benzaldehyde. Challenge: Controlling the generation rate of difluorocarbene (:CF₂) to favor O-insertion over oligomerization or hydrolysis.

Method Selection: Sodium Chlorodifluoroacetate (SCDA) vs. ClCHF₂ Gas

While industrial giants utilize chlorodifluoromethane (Freon-22) gas in autoclaves, this protocol utilizes Sodium Chlorodifluoroacetate (SCDA) .[1] SCDA is a solid, manageable reagent that generates :CF₂ in situ at elevated temperatures, making it superior for pilot plants lacking high-pressure gas infrastructure.

Detailed Protocol (Scalable to 1 kg)

Reagents:

  • 5-Chlorosalicylaldehyde (1.0 equiv)[1]

  • Sodium Chlorodifluoroacetate (SCDA) (2.5 equiv)[1]

  • Potassium Carbonate (K₂CO₃) (0.5 equiv) - Catalytic base to initiate phenoxide formation[1]

  • Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) - High boiling point required[1]

Step-by-Step Procedure:

  • Reactor Setup: Equip a jacketed glass reactor with a mechanical overhead stirrer, a reflux condenser, and a high-capacity gas scrubber (to handle CO₂ evolution).[1]

  • Charging: Charge the reactor with 5-chlorosalicylaldehyde (1.0 wt) and DMF (5.0 vol). Initiate stirring (250 RPM).

  • Base Addition: Add K₂CO₃ (0.5 equiv). The mixture will turn yellow/orange as the phenoxide forms. Heat to 60°C for 30 minutes to ensure complete deprotonation.

  • Reagent Dosing (Critical Control Point):

    • Heat the mixture to 95–100°C .

    • Add SCDA (2.5 equiv) portion-wise or as a slurry in DMF over 2–4 hours.

    • Mechanism:[1][2] SCDA decomposes at >90°C to release CO₂, NaCl, and :CF₂.

    • Safety Note:Do not add SCDA all at once. The decomposition is endothermic, but the release of CO₂ gas can cause rapid foaming and reactor pressurization.

  • Reaction Monitoring: Maintain temperature at 100°C for 4–6 hours post-addition. Monitor by HPLC (Target < 2% SM remaining).

  • Quench & Workup:

    • Cool reactor to 20°C.

    • Pour reaction mixture into ice-water (10 vol) with vigorous stirring. The product typically precipitates as a solid or heavy oil.

    • Extract with Ethyl Acetate or Toluene.[3] Wash organic layer with 5% NaOH (to remove unreacted phenol) and then Brine.[1]

    • Concentrate to yield the crude aldehyde.

Process Safety Parameters:

  • Gas Evolution: 1 mole of SCDA releases 1 mole of CO₂.[1] Ensure venting capacity is calculated for peak generation rate.

  • Thermal Stability: Avoid heating SCDA mixtures above 140°C to prevent runaway decomposition.

Phase 2: Chemoselective Reduction

Objective: Convert the aldehyde to the benzyl alcohol without dechlorinating the aromatic ring. Challenge: Standard hydrogenation (H₂/Pd-C) risks removing the chlorine atom (hydrodehalogenation).[1]

Detailed Protocol

Reagents:

  • Crude Intermediate from Phase 1 (1.0 equiv)[1]

  • Sodium Borohydride (NaBH₄) (0.35–0.40 equiv)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude aldehyde in MeOH (5 vol) and cool to 0–5°C .

  • Reduction: Add NaBH₄ solid portion-wise over 30 minutes. Maintain internal temperature <10°C to minimize ester/nitrile side reactions (if impurities present).[1]

    • Stoichiometry: Theoretically, 0.25 equiv of NaBH₄ reduces 1 equiv of aldehyde. We use 0.35–0.40 equiv to ensure completion.

  • Completion: Stir at 0°C for 1 hour, then warm to 20°C for 1 hour. Check HPLC.

  • Quench (Critical):

    • Slowly add Acetone (0.5 vol) or dilute Acetic Acid to quench excess hydride.[1] Caution: Hydrogen gas evolution.[1]

    • Adjust pH to ~6–7.

  • Isolation:

    • Remove MeOH under vacuum.

    • Resuspend residue in Water/Ethyl Acetate. Separate layers.

    • Dry organic layer (MgSO₄) and concentrate.[1][4][5]

Purification & Quality Control

For pharmaceutical grade material (>99.5%), a crystallization step is preferred over distillation to avoid thermal degradation of the difluoromethoxy group.

Crystallization Protocol:

  • Solvent System: n-Heptane / Isopropyl Acetate (9:1).[1]

  • Procedure: Dissolve crude oil in minimal hot Isopropyl Acetate (50°C). Slowly add n-Heptane while cooling to 0°C. Seed crystals may be required for the first batch.

Analytical Specifications:

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Assay > 98.0%HPLC (C18, ACN/Water)
Moisture < 0.5%Karl Fischer
Impurity A < 0.5% (Unreacted Aldehyde)HPLC
Impurity B < 0.1% (Dechlorinated analog)GC-MS / HPLC

Process Logic & Workflow Visualization

The following diagram illustrates the integrated workflow, emphasizing the critical decision nodes and recycling loops.

Workflow Start Start: 5-Chlorosalicylaldehyde Reaction1 Step 1: O-Difluoromethylation (SCDA, DMF, 100°C) Start->Reaction1 Check1 QC Check: SM < 2%? Reaction1->Check1 Check1->Reaction1 No (Add more SCDA) Workup1 Aq. Workup & NaOH Wash (Removes unreacted Phenol) Check1->Workup1 Yes Reaction2 Step 2: Reduction (NaBH4, MeOH, 0°C) Workup1->Reaction2 Quench Quench & Solvent Swap (Removal of Boron salts) Reaction2->Quench Cryst Crystallization (Heptane/IPAc) Quench->Cryst Final Final Product [5-Chloro-2-(difluoromethoxy)phenyl]methanol Cryst->Final

Figure 2: Integrated process flow diagram from raw material to crystallized API intermediate.

References

  • Sodium Chlorodifluoroacetate Safety & Handling: Fisher Scientific.[1] Sodium chlorodifluoroacetate Safety Data Sheet. Retrieved from

  • Difluoromethylation Strategies: Hu, J., et al. "Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals." Alfa Chemistry Technical Notes. Retrieved from

  • Scalable Synthesis of Difluoro-analogs: "A Scalable Synthesis of the Difluoromethyl-allo-threonyl Hydroxamate-Based LpxC Inhibitor LPC-058." PMC - National Institutes of Health. Retrieved from

  • Reduction Protocols: "Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium." Beilstein Journal of Organic Chemistry. Retrieved from

  • Product Characterization: Indofine Chemical Company.[1] 5-Chloro-2-(trifluoromethyl)benzyl alcohol Product Data. Retrieved from [1]

Sources

Functionalization of the benzyl alcohol moiety in [5-Chloro-2-(difluoromethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This technical guide details the strategic functionalization of [5-Chloro-2-(difluoromethoxy)phenyl]methanol (CAS: 1784592-44-4), a high-value scaffold in medicinal chemistry.[1] The presence of the difluoromethoxy (


)  group offers unique bioisosteric properties, acting as a lipophilic hydrogen bond donor that modulates metabolic stability and membrane permeability.[1] However, its chemical stability requires specific handling during the functionalization of the adjacent benzylic alcohol. This guide provides validated protocols for oxidation (to aldehyde) , chlorination (to benzyl chloride) , and activation (to mesylate) , emphasizing reaction conditions that preserve the integrity of the fluorinated ether and the aryl chloride.[1]
Introduction: The Difluoromethoxy Advantage

The [5-Chloro-2-(difluoromethoxy)phenyl]methanol scaffold is not merely a structural building block; it is a functional probe for optimizing drug-target interactions.[1]

  • Lipophilic H-Bond Donor: Unlike the trifluoromethoxy (

    
    ) group, the 
    
    
    
    moiety possesses a distinct acidic proton (approx.[1][2] pKa 26-28), allowing it to act as a weak hydrogen bond donor while maintaining high lipophilicity (
    
    
    modulation).[1]
  • Metabolic Shield: The difluoromethyl ether is generally resistant to cytochrome P450-mediated oxidative

    
    -dealkylation compared to a standard methoxy group, extending the half-life of the parent molecule.[1][2]
    
  • Electronic Modulation: The group exerts a strong inductive electron-withdrawing effect (

    
    ) but a weaker resonance donating effect than a methoxy group, deactivating the ring towards electrophilic attack but activating the benzylic position for nucleophilic substitution.[1]
    

Chemo-Stability Warning: While robust, the


 group can undergo carbene-like elimination to form difluorocarbene under highly basic conditions (e.g., strong alkoxides in refluxing solvents) or hydrolysis under extreme Lewis acidic conditions.[1] The protocols below are designed to avoid these regimes.
Reaction Landscape & Decision Matrix

The following diagram illustrates the divergent pathways for functionalizing the benzylic alcohol, highlighting the strategic choices between oxidation and substitution.

ReactionLandscape Start [5-Chloro-2-(difluoromethoxy) phenyl]methanol Aldehyde Aldehyde (Oxidation) Start->Aldehyde Dess-Martin Periodinane (Mild, pH Neutral) Chloride Benzyl Chloride (Substitution) Start->Chloride SOCl2 + cat. DMF (Efficient, Acidic) Mesylate Mesylate (Activation) Start->Mesylate MsCl, Et3N (Low Temp, Basic) Target1 Reductive Amination Wittig Olefination Aldehyde->Target1 Target2 C-C Coupling Heterocycle Formation Chloride->Target2 Target3 SN2 Displacement (Azides, Amines, Thiols) Mesylate->Target3

Figure 1: Strategic functionalization pathways for the benzyl alcohol moiety.[1]

Validated Protocols
Protocol A: Mild Oxidation to Benzaldehyde

Objective: Convert the alcohol to the aldehyde without over-oxidation to the carboxylic acid or degradation of the


 group.
Reagent Choice: Dess-Martin Periodinane (DMP) .[1][3][4]
  • Why? Unlike Swern oxidation (which produces odorous byproducts) or PCC/Jones (which are acidic/toxic), DMP operates at neutral pH and room temperature, ensuring the stability of the difluoromethoxy ether.[1]

Materials:

  • Substrate: [5-Chloro-2-(difluoromethoxy)phenyl]methanol (1.0 equiv)[1]

  • Reagent: Dess-Martin Periodinane (1.2 equiv)[1]

  • Solvent: Dichloromethane (DCM), anhydrous[1]

  • Quench: Sat.

    
     / Sat. 
    
    
    
    (1:1 mixture)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve the substrate (e.g., 1.0 g, 4.8 mmol) in anhydrous DCM (15 mL).
    
  • Addition: Cool the solution to

    
     (ice bath). Add DMP (2.44 g, 5.76 mmol) in one portion.
    
  • Reaction: Remove the ice bath and allow the milky suspension to stir at room temperature.

    • Monitoring: Check TLC after 1 hour (Eluent: 20% EtOAc/Hexanes).[1] The aldehyde typically runs higher (

      
      ) than the alcohol (
      
      
      
      ).[1]
  • Quench (Critical): Once complete (typically 1.5–2 h), dilute with

    
     (30 mL) and pour into a beaker containing the 1:1 
    
    
    
    mixture (30 mL). Stir vigorously for 15 minutes until the organic layer clears (iodinane byproducts are reduced/solubilized).
  • Workup: Separate layers. Extract the aqueous phase with

    
     (
    
    
    
    ).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.[1][4]
  • Purification: Flash chromatography (Silica gel, 0-15% EtOAc in Hexanes).

Expected Data:

  • 
     NMR:  Distinctive aldehyde singlet at 
    
    
    
    .[1] The
    
    
    triplet (
    
    
    ) should remain intact.[1]
Protocol B: Conversion to Benzyl Chloride

Objective: Activate the position for metal-catalyzed cross-coupling or alkylation. Reagent Choice: Thionyl Chloride (


) with catalytic DMF. [1]
  • Why? The reaction proceeds via a Vilsmeier-Haack type intermediate, allowing lower temperatures than neat reflux, minimizing thermal stress on the ether linkage.[1]

Materials:

  • Substrate: 1.0 equiv

  • Reagent:

    
     (1.5 equiv)[1]
    
  • Catalyst: DMF (2–3 drops, cat.)[1]

  • Solvent: DCM or Toluene (DCM preferred for ease of removal)

Step-by-Step Methodology:

  • Setup: Dissolve the alcohol (1.0 g) in anhydrous DCM (10 mL) in a flask equipped with a drying tube or

    
     line.
    
  • Activation: Add catalytic DMF (2 drops).

  • Addition: Cool to

    
    . Add 
    
    
    
    dropwise over 5 minutes.[1]
    • Observation: Gas evolution (

      
      , 
      
      
      
      ) will occur.[1] Ensure proper ventilation.[1]
  • Reaction: Allow to warm to room temperature. Stir for 2–4 hours. If conversion is slow (monitored by TLC), heat to reflux (

    
    ) for 1 hour.
    
  • Workup: Concentrate the reaction mixture in vacuo to remove solvent and excess

    
    .
    
    • Note: Do not perform an aqueous workup immediately if the product is hydrolytically sensitive.[1] For this substrate, the chloride is stable.[1] Re-dissolve residue in DCM, wash with sat.[1][4][5]

      
       (to remove acid traces), dry (
      
      
      
      ), and concentrate.[1]
  • Storage: Store at

    
     under inert gas. Benzyl chlorides can degrade over time.[1]
    
Protocol C: Mesylation (Alternative Activation)

Objective: Create a leaving group for


 displacement with sensitive nucleophiles (e.g., amines, azides) that might react with benzyl chlorides.[1]
Reagent Choice: Methanesulfonyl Chloride (

) + Triethylamine (

).
[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve alcohol (1.0 equiv) and

    
     (1.5 equiv) in anhydrous DCM at 
    
    
    
    .
  • Addition: Add

    
     (1.2 equiv) dropwise.[1]
    
  • Completion: Stir at

    
     for 30–60 mins. Conversion is usually rapid.[1]
    
  • Workup: Wash with cold 1M

    
     (removes amine), then sat. 
    
    
    
    , then brine.[1]
  • Usage: Use the crude mesylate immediately for the subsequent substitution step (e.g., addition of

    
     in DMF) to avoid decomposition.
    
Analytical Reference Data

The following table summarizes the expected spectroscopic shifts for the core functional groups during transformation.

Functional Group

NMR Shift (

, ppm)
MultiplicityCoupling Constant (

)
Notes
Alcohol (

)

Singlet/Doublet-Disappears upon oxidation/substitution
Aldehyde (

)

Singlet-Diagnostic for Protocol A
Chloride (

)

Singlet-Slight upfield/downfield shift vs alcohol depending on solvent
Difluoromethoxy (

)

Triplet

Must remain invariant. Loss of triplet indicates degradation.[1][6][7]
Safety & Handling
  • HF Generation: While the

    
     group is stable, thermal decomposition (fire) or reaction with superacids can release Hydrogen Fluoride (HF).[1] Always work in a fume hood.[1]
    
  • Thionyl Chloride: Reacts violently with water.[1] Quench excess reagent carefully.[1]

  • Waste Disposal: Segregate halogenated organic waste. Do not mix oxidants (DMP residue) with strong reducers.[1]

References
  • Dess-Martin Periodinane Oxidation

    • Boecjman, R. K.; Shao, P.; Mullins, J. J.[1] The Dess-Martin Periodinane. Organic Syntheses2000 , 77, 141.[1]

    • [1]

  • Properties of the Difluoromethoxy Group

    • Zafrani, Y.; Yeffet, D.; Sod-Moriah, G.; et al. Difluoromethoxy Group as a Hydrogen Bond Donor: A Quantitative Study.[1] J. Med.[1] Chem.2017 , 60, 797–804.[1]

    • [1]

  • Thionyl Chloride Mediated Chlorination

    • Wuts, P. G. M.[1] Greene's Protective Groups in Organic Synthesis, 5th Ed.; John Wiley & Sons: Hoboken, NJ, 2014.[1] (General reference for stability of ethers/alcohols).

    • [1]

  • Compound Data (Analogous Structures)

    • PubChem Compound Summary for [5-Chloro-2-(difluoromethoxy)phenyl]methanol.[1]

    • [1]

Sources

Troubleshooting & Optimization

Technical Support Center: Crystallization of [5-Chloro-2-(difluoromethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Case Reference: CAS 796600-15-2 (and related analogs) Support Tier: Level 3 (Process Development & Troubleshooting) Subject: Overcoming Liquid-Liquid Phase Separation (Oiling Out) and Polymorph Control

Executive Summary & Chemical Profile

Welcome to the technical guide for handling [5-Chloro-2-(difluoromethoxy)phenyl]methanol . This intermediate presents unique crystallization challenges due to the competition between its polar hydroxyl group and the lipophilic, conformationally flexible difluoromethoxy (


) tail.[1]

Why is this difficult? This molecule often exhibits Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out," rather than clean crystal nucleation.[1] This occurs because the melting point is likely suppressed by impurities or is naturally low (often


C for this class of fluorinated benzyl alcohols), causing the compound to separate as a supercooled liquid before it can organize into a crystal lattice.
Physicochemical Profile
PropertyCharacteristicImplication for Crystallization
H-Bonding Donor (

) & Acceptor (

)
Prone to forming solvates; sensitive to water content.[1]
Lipophilicity Moderate to High (due to

and

)
Low solubility in water; high solubility in DCM/Toluene.[1]
Melting Point Low / Waxy SolidHigh risk of oiling out; requires precise temperature control.[1]

Troubleshooting Guide (FAQ Format)

Issue 1: "The compound separates as a yellow oil at the bottom of the flask upon cooling. No solids form."[1]

Diagnosis: You have encountered the Metastable Limit .[1] The solution became supersaturated with respect to the liquid phase (oil) before it became supersaturated with respect to the solid phase (crystal).

Corrective Protocol:

  • Do NOT cool further. Cooling an oil usually just makes it a glass, not a crystal.

  • Re-heat the mixture until the oil fully dissolves back into a clear solution.

  • Seed at High Temperature: Add a small amount of seed crystal (if available) just below the saturation temperature (cloud point).[1]

  • Slow Down: If you used an anti-solvent, add it slower.[1] If cooling, lower the rate to

    
    .
    
  • Change Solvent System: Switch to a system with a smaller "Metastable Zone Width" (MSZW).

    • Current: Ethanol/Water? (Likely too polar/non-polar contrast).

    • Recommended:Toluene/Heptane or IPA/Water (with very slow water addition).[1]

Issue 2: "I have no seed crystals. How do I induce the first nucleation?"

Diagnosis: High energy barrier to nucleation due to the flexible


 group.[1]

Corrective Protocol (The "Generational" Approach):

  • Evaporation: Take a small aliquot (100 mg) and rotovap it to dryness. It will likely be an oil.[1]

  • Trituration: Add a small volume of cold Pentane or Hexane to the oil.[1]

  • Mechanical Stress: Scratch the side of the flask vigorously with a glass rod at the liquid-air interface.[1]

  • Sonication: Place the flask in a sonication bath at

    
     for 10-minute intervals.
    
  • Freezing: Place the oil in a

    
     freezer for 24 hours. If a solid forms, keep it cold and use it immediately as a seed for the main batch.
    
Issue 3: "The solid is sticky, waxy, or holds solvent (solvate formation)."

Diagnosis: The lattice is trapping solvent molecules, or impurities are acting as plasticizers.

Corrective Protocol:

  • Desolvation: Dry the sample under high vacuum (

    
    ) at 
    
    
    
    . If it melts, you likely had a solvate that stabilized the lattice.
  • Solvent Swap: Avoid chlorinated solvents (DCM, Chloroform) as they often form stable solvates with halogenated aromatics.[1]

  • Use "Hard" Anti-solvents: Switch to Methyl tert-butyl ether (MTBE) mixed with Heptane.[1] MTBE often solvates impurities well but rejects the crystalline product.[1]

Recommended Solvent Systems

Based on the fluorinated and chlorinated nature of the ring, the following solvent systems are statistically most likely to yield crystalline solids.

Solvent SystemRatio (v/v)MechanismBest For...
Toluene / Heptane 1:3 to 1:5Cooling CrystallizationFirst Choice. Good solubility at high temp, poor at low temp.[1]
IPA / Water 5:1 to 2:1Anti-solventPolar impurities removal.[1] Warning: Add water very slowly to avoid oiling.[1]
DCM / Hexane 1:4EvaporativeObtaining initial seed material (DCM evaporates first, driving supersaturation).[1]
Ethyl Acetate / Heptane 1:3CoolingGeneral purification if Toluene fails.[1]

Decision Tree: From Oil to Crystal

The following logic flow illustrates the standard operating procedure for rescuing an "oiled out" batch.

CrystallizationLogic Start Start: Crude Mixture Dissolve Dissolve in Good Solvent (e.g., Toluene, EtOAc) Start->Dissolve CheckSol Is solution clear? Dissolve->CheckSol CheckSol->Dissolve No (Add more solvent) Filter Filter (Hot) to remove inorganic salts CheckSol->Filter Yes AddAnti Add Anti-solvent (Warm) (e.g., Heptane) Filter->AddAnti Cool Slow Cool to Room Temp AddAnti->Cool Observation Observe Result Cool->Observation Crystals Crystals Formed Observation->Crystals Solid Oil Oiling Out (LLPS) Observation->Oil Liquid droplets NoChange No Precipitate Observation->NoChange Clear solution Reheat Re-heat to Dissolution Temp Oil->Reheat Re-heat to Solution Evap Rotovap 20% Volume NoChange->Evap Concentrate Seed Seed at Cloud Point Reheat->Seed Add Seed Crystal CoolSlow Cool 0.1°C/min Seed->CoolSlow Cool Very Slowly CoolSlow->Observation Evap->Cool

Figure 1: Logical workflow for troubleshooting crystallization outcomes, specifically addressing the oiling-out phenomenon common in fluorinated alcohols.

Standardized Protocol: Recrystallization from Toluene/Heptane

This protocol is designed to minimize oiling out by maintaining equilibrium conditions.[1]

Reagents:

  • Crude [5-Chloro-2-(difluoromethoxy)phenyl]methanol (10 g)

  • Toluene (Reagent Grade)[1][2]

  • n-Heptane (Reagent Grade)[1]

Step-by-Step:

  • Dissolution: Place 10 g of crude solid in a flask. Add Toluene (approx. 20-30 mL) and heat to

    
    . Add just enough Toluene to obtain a clear solution.[1]
    
  • Polishing Filtration: While hot, filter through a sintered glass funnel (or Celite pad) to remove dust/insolubles. Note: Pre-warm the funnel to prevent premature crystallization.

  • Initial Anti-solvent Addition: While maintaining

    
    , dropwise add n-Heptane until the solution turns slightly turbid (cloud point).
    
  • Clarification: Add 1-2 mL of Toluene to make the solution clear again.

  • Seeding (Critical): Add 10-20 mg of pure seed crystals. The seed should not dissolve.[1] If it does, the solution is undersaturated; repeat step 3.

  • Aging: Hold the temperature at

    
     for 30 minutes. Allow the crystals to grow on the seeds.
    
  • Cooling Ramp: Cool to

    
     over 4 hours (approx 
    
    
    
    per hour).
  • Final Anti-solvent: Once at

    
    , add remaining Heptane (approx 20 mL) over 1 hour to drive yield.
    
  • Isolation: Filter the white solid, wash with cold Heptane, and dry under vacuum at

    
    .
    

References

  • Mullin, J. W. (2001).[1] Crystallization. Butterworth-Heinemann.[1][3] (Standard text on nucleation and metastable zones).

  • University of Rochester, Dept. of Chemistry. Tips & Tricks: Recrystallization. Retrieved from (General solvent selection strategies for organic synthesis).[1]

  • Northwestern University, IMSERC. Crystallization Guide. Retrieved from (Techniques for slow evaporation and vapor diffusion).[1]

  • ChemBK. [5-chloro-2-(difluoromethoxy)phenyl]methanol Properties. Retrieved from (Physical property verification).[1]

  • Beckmann, W. (2013).[1] Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1] (Mechanisms of oiling out/LLPS).[1]

Sources

Preventing decomposition of the difluoromethoxy group during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists working with the valuable but sometimes challenging difluoromethoxy (–OCF₂H) group. As a structural motif of increasing importance in pharmaceuticals and agrochemicals, understanding its reactivity and stability is paramount for successful synthetic campaigns.[1][2][3] This guide is designed to provide practical, in-depth solutions to common problems encountered during the synthesis and manipulation of OCF₂H-containing molecules.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures in a problem-and-solution format.

Problem 1: My OCF₂H group is cleaved during an acidic workup or reaction (e.g., Boc deprotection).

Plausible Cause: The difluoromethoxy group is susceptible to acid-catalyzed hydrolysis. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack from water or other nucleophiles present. This can lead to the formation of a formate ester and ultimately the corresponding alcohol or phenol, releasing difluorocarbene in the process. Strong Brønsted acids (e.g., TFA, HCl) and potent Lewis acids can facilitate this decomposition.

Solutions & Protocols:

  • Modify Workup Conditions:

    • Action: Avoid strong mineral acids. Instead, quench the reaction by pouring it into a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).

    • Why it Works: Neutralizing the acid prevents the initial protonation step required for hydrolysis.

  • Select Milder Deprotection Reagents:

    • Action: For Boc deprotection, switch from neat TFA to a milder system. Consider using 4M HCl in dioxane for a shorter duration at 0 °C, or using alternative acids like p-toluenesulfonic acid (p-TsOH) in a non-aqueous solvent.

    • Why it Works: These conditions provide sufficient acidity to cleave the Boc group while minimizing the protonation and subsequent decomposition of the more robust OCF₂H group.

  • Implement a Buffered System:

    • Action: If acidic conditions are unavoidable, buffer the system. For example, in a deprotection step, using a pyridine/pyridinium HCl buffer can maintain a controlled pH range that is sufficient for the primary reaction but not harsh enough to degrade the OCF₂H group.

    • Why it Works: Buffering prevents the reaction medium from reaching the highly acidic concentrations that accelerate OCF₂H cleavage.

Problem 2: I am attempting to cleave a methyl ether with BBr₃ in the presence of an OCF₂H group, but I'm seeing decomposition.

Plausible Cause: Boron tribromide (BBr₃) is a powerful Lewis acid widely used for ether cleavage.[4][5] While aryl methyl ethers are readily cleaved, the OCF₂H group can also be attacked, especially with excess BBr₃ or at elevated temperatures. The Lewis acidic boron coordinates to the oxygen of the difluoromethoxy group, activating it for cleavage.

Solutions & Protocols:

  • Control Stoichiometry and Temperature:

    • Action: Begin with substoichiometric amounts of BBr₃ (e.g., 0.8-1.0 equivalents per methyl ether) at a low temperature, such as -78 °C or -20 °C.[6] Monitor the reaction closely by TLC or LC-MS and only add more BBr₃ if the reaction stalls.

    • Why it Works: Aryl methyl ethers are generally more Lewis basic and react faster with BBr₃ than aryl difluoromethyl ethers.[6] Low temperatures and controlled stoichiometry favor the selective cleavage of the more reactive methyl ether over the OCF₂H group.

  • Consider Alternative Reagents:

    • Action: For substrates where BBr₃ proves too harsh, consider other ether cleavage reagents. Thiophenolates (e.g., sodium thiophenoxide in refluxing DMF) or other boron-based reagents like bromobis(isopropylthio)borane can sometimes offer higher selectivity.

    • Why it Works: These reagents operate under different mechanisms that may offer a greater kinetic or thermodynamic preference for cleaving the methyl ether over the difluoromethyl ether.

Problem 3: My ester-containing compound with an OCF₂H group is decomposing during reduction with LiAlH₄.

Plausible Cause: Lithium aluminum hydride (LiAlH₄) is a very strong, non-selective reducing agent.[7][8] While it effectively reduces esters to primary alcohols, its high reactivity can also lead to the reductive cleavage of the OCF₂H group, particularly in aromatic systems. The exact mechanism is not fully elucidated but may involve single-electron transfer (SET) processes or direct hydride attack.

Solutions & Protocols:

  • Switch to a Milder Hydride Source:

    • Action: Replace LiAlH₄ with sodium borohydride (NaBH₄) in the presence of a Lewis acid (e.g., LiCl, CaCl₂) or use diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C).

    • Why it Works: NaBH₄ is a much milder reducing agent and typically does not reduce esters on its own, but its reactivity can be enhanced with additives to achieve the desired reduction without affecting the OCF₂H group.[9] DIBAL-H is also less reactive and offers greater control, often allowing for the reduction of esters to aldehydes if desired.[7]

  • Two-Step Reduction:

    • Action: First, hydrolyze the ester to the corresponding carboxylic acid using standard saponification conditions (e.g., NaOH in MeOH/H₂O). Then, reduce the carboxylic acid using a milder reducing agent compatible with the OCF₂H group, such as borane-tetrahydrofuran complex (BH₃·THF).

    • Why it Works: This pathway avoids the use of the overly reactive LiAlH₄. BH₃·THF is known to reduce carboxylic acids efficiently while being generally compatible with a wider range of functional groups than LiAlH₄.

Problem 4: I'm observing low yields or side products during a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig).

Plausible Cause: While the OCF₂H group is generally stable under many Pd-catalyzed conditions, challenges can arise.[10] Potential issues include:

  • Ligand Interaction: The slightly acidic proton of the OCF₂H group could potentially interact with highly basic phosphine ligands.

  • Oxidative Addition: In some cases, C-O bond activation could be a competing pathway, though this is less common.

  • Reductive Elimination: The electronic properties of the OCF₂H group can influence the rate of reductive elimination from the Pd(II) intermediate.[10][11]

Solutions & Protocols:

  • Optimize Ligand and Base:

    • Action: Screen a panel of ligands. Start with less basic, sterically hindered ligands like SPhos or XPhos. Use a weaker, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄ instead of strong alkoxides like NaOtBu if possible.

    • Why it Works: Minimizing the basicity of the reaction medium can prevent unwanted deprotonation or side reactions involving the OCF₂H proton. The right ligand can promote the desired catalytic cycle while suppressing side reactions.[12]

  • Control Temperature and Reaction Time:

    • Action: Run the reaction at the lowest temperature that allows for a reasonable conversion rate. Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid product degradation.

    • Why it Works: Prolonged exposure to high temperatures can lead to thermal decomposition or promote undesired side reactions.

Part 2: Frequently Asked Questions (FAQs)

  • Q1: What is the general stability profile of the difluoromethoxy group?

    • A1: The OCF₂H group is generally stable to mild acidic and basic conditions, many oxidizing agents, and a range of catalytic systems (e.g., Pd, Cu).[10] Its primary liabilities are strong acids (especially Lewis acids), strong reducing agents like LiAlH₄, and prolonged exposure to high temperatures. It is significantly more stable than a methoxy group towards oxidative metabolism.[3][13]

  • Q2: How can I monitor the integrity of the OCF₂H group during a reaction?

    • A2: ¹⁹F NMR spectroscopy is the most definitive method. The OCF₂H group typically appears as a triplet (due to coupling with the single proton) in a characteristic region of the spectrum. The exact chemical shift can vary based on the electronic environment but is a sensitive probe of the group's integrity.[14][15][16][17] ¹H NMR is also useful, where the proton of the OCF₂H group appears as a triplet with a large coupling constant (JHF).

  • Q3: Can the proton on the OCF₂H group be deprotonated?

    • A3: Yes, under strongly basic conditions. The fluorine atoms render this proton acidic enough to be removed by very strong bases (e.g., organolithiums or superbases) to form an Ar-OCF₂⁻ synthon.[18][19] This reactivity is generally not a concern under standard synthetic conditions (e.g., using carbonate or phosphate bases) but must be considered when using reagents like n-BuLi, LDA, or Grignard reagents.

  • Q4: Are there "go-to" safe conditions for common transformations on OCF₂H-containing molecules?

    • A4: Yes, a general principle is to favor milder, more selective reagents. The table below summarizes some recommended starting points.

Part 3: Data Summaries & Visual Guides

Table 1: Reagent Compatibility with the Aryl-OCF₂H Moiety
Reagent ClassReagent ExampleCompatibilityNotes and Recommendations
Brønsted Acids Acetic Acid, p-TsOHCompatible Generally safe for routine use.
TFA, conc. HCl⚠️ Use with Caution Risk of cleavage. Use at low temp (0 °C), limit reaction time.
Lewis Acids TMSCl, TiCl₄⚠️ Use with Caution Can promote hydrolysis. Use at low temperatures and monitor closely.
BBr₃, AlCl₃Incompatible High risk of cleavage.[4][6] Avoid unless selective cleavage is the goal.
Bases K₂CO₃, Cs₂CO₃, DIPEACompatible Standard non-nucleophilic bases are well-tolerated.
NaOH, KOH (aq.)Compatible Generally stable to saponification conditions at moderate temperatures.
NaH, n-BuLi, LDA⚠️ Use with Caution Can deprotonate the OCF₂H proton.[18][19] Use at low temp if necessary.
Reducing Agents H₂, Pd/C; NaBH₄Compatible Generally safe for reductions of other functional groups.
DIBAL-H, BH₃·THFCompatible Good alternatives to LiAlH₄ for ester/acid reduction.
LiAlH₄Incompatible High risk of reductive cleavage.[7][8]
Oxidizing Agents m-CPBA, PCC, DMPCompatible Generally stable to common oxidation conditions.
Cross-Coupling Pd(OAc)₂, SPhos, K₃PO₄Compatible Most standard Suzuki, Buchwald, and Sonogashira conditions are tolerated.[10]
Table 2: Spectroscopic Data for Monitoring the OCF₂H Group
NucleusTypical Chemical Shift (ppm)MultiplicityCoupling ConstantNotes
¹⁹F -75 to -95 (vs. CFCl₃)Triplet (t)²JFH ≈ 75-85 HzHighly diagnostic. Shift is sensitive to the electronic nature of the aryl ring.[16][17]
¹H 6.5 - 7.5Triplet (t)²JHF ≈ 75-85 HzThe large coupling constant is characteristic. Can sometimes overlap with aromatic signals.
¹³C 110 - 120Triplet (t)¹JCF ≈ 240-250 HzCarbon signal is split into a triplet by the two attached fluorine atoms.
Diagram 1: Acid-Catalyzed Decomposition Pathway of Aryl-OCF₂H

cluster_0 Acid-Catalyzed Hydrolysis ArOCF2H Ar-O-CF₂H Protonated Ar-O⁺(H)-CF₂H ArOCF2H->Protonated + H⁺ Intermediate [Ar-O-CF₂]⁺ + H₂O Protonated->Intermediate - H⁺ Products Ar-OH + :CF₂ (Phenol + Difluorocarbene) Protonated->Products + H₂O - HF, - H⁺ Formate Ar-O-C(O)H (Aryl Formate) Start Problem: OCF₂H Decomposition Observed Condition Identify Reaction Conditions Start->Condition Acidic Strong Acid / Lewis Acid? Condition->Acidic Acidic Reductive Strong Reducing Agent? Condition->Reductive Reductive Basic Strong Base? Condition->Basic Basic Other Other (e.g., Pd, Heat) Condition->Other Other Acidic->Reductive No Sol_Acid Solution: 1. Use milder acid (p-TsOH) 2. Use buffered system 3. Neutral/basic workup Acidic->Sol_Acid Yes Reductive->Basic No Sol_Reductive Solution: 1. Switch to NaBH₄ or DIBAL-H 2. Use BH₃·THF for acids Reductive->Sol_Reductive Yes Basic->Other No Sol_Basic Solution: 1. Use weaker base (K₂CO₃) 2. Lower temperature (-78 °C) Basic->Sol_Basic Yes Sol_Other Solution: 1. Screen ligands/bases 2. Lower reaction temperature Other->Sol_Other

Caption: Decision tree for diagnosing and solving OCF₂H decomposition.

References

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. National Institutes of Health. [Link]

  • Advances in the Development of Trifluoromethoxylation Reagents. MDPI. [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. ChemRxiv. [Link]

  • Difluoromethoxylated Ketones as Building Blocks for the Synthesis of Challenging OCF2H‐Bearing N‐Heterocycles. ResearchGate. [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. National Institutes of Health. [Link]

  • DIFLUOROMETHOXYSULFONYL-FLUORIDE - Optional[19F NMR] - Chemical Shifts. SpectraBase. [Link]

  • Synthesis of Difluoromethylated Compounds. Xi'an Jiaotong University. [Link]

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. Journal of the American Chemical Society. [Link]

  • C–F bond functionalizations of trifluoromethyl groups via radical intermediates. Beilstein Journal of Organic Chemistry. [Link]

  • Journal of Fluorine Chemistry. Journal of Fluorine Chemistry. [Link]

  • Recent Advances in Difluoromethylation Reaction. ResearchGate. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • 19Flourine NMR. University of Ottawa. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

  • LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. National Institutes of Health. [Link]

  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Freie Universität Berlin. [Link]

  • Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). ResearchGate. [Link]

  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps. [Link]

  • Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox-CF2SO2Ph Reagent. ACS Publications. [Link]

  • Boron Tribromide. ResearchGate. [Link]

  • Trifluoromethoxy stability to BBr3? Reddit. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. National Institutes of Health. [Link]

  • Palladium‐catalyzed difluoromethylation and difluoroalkylation reactions: An overview. ResearchGate. [Link]

  • Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. National Institutes of Health. [Link]

  • Boron tribromide. Wikipedia. [Link]

  • Palladium-Catalyzed Decarbonylative Difluoromethylation of Acid Chlorides at Room Temperature. ResearchGate. [Link]

  • Acid-Catalyzed Hydrothiolation of gem-Difluorostyrenes to Access α,α–Difluoroalkylthioethers. National Institutes of Health. [Link]

  • Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. eScholarship, University of California. [Link]

  • Kinetics of 2, 6-difluorobenzonitrile hydrolysis in high temperature liquid water. ResearchGate. [Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: Selective Reduction of [5-Chloro-2-(difluoromethoxy)phenyl] Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Hub. Topic: Minimizing By-products in the Reduction of 5-Chloro-2-(difluoromethoxy)nitrobenzene. Ticket ID: CHEM-RED-005 Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Executive Summary

Reducing 5-chloro-2-(difluoromethoxy)nitrobenzene to its corresponding aniline is a critical step in the synthesis of several agrochemical and pharmaceutical actives (e.g., kinase inhibitors). This reaction presents a classic "chemoselectivity triangle" challenge:

  • The Nitro Group: Must be fully reduced to the amine.

  • The Aryl Chloride: Must be preserved (susceptible to hydrodechlorination).

  • The Difluoromethoxy (-OCF₂H) Group: Must remain intact (susceptible to hydrolysis or defluorination under extreme pH/thermal conditions).

This guide prioritizes sulfided Platinum on Carbon (Pt(S)/C) protocols as the industry gold standard for this transformation, while offering robust chemical alternatives for labs lacking high-pressure hydrogenation capabilities.

Part 1: Troubleshooting Guide (Q&A)

Category A: Dehalogenation (Loss of Chlorine)[1]

Q: I am observing 5–15% des-chloro impurity (3-(difluoromethoxy)aniline) by LC-MS. I am currently using 10% Pd/C. What is happening?

A: This is the most common failure mode. Palladium is an excellent catalyst for hydrogenolysis (cleaving C-Cl bonds).

  • The Mechanism: Pd inserts into the C-Cl bond faster than it reduces the nitro group, especially once the nitro group is partially reduced.

  • The Fix: Stop using standard Pd/C.

    • Switch Catalyst: Use 5% Pt/C (Sulfided) . The sulfur modifies the active sites, poisoning the high-energy sites responsible for C-Cl oxidative addition while leaving the sites for nitro reduction active [1].

    • Add Inhibitors: If you must use Pd/C, add 0.1–0.5 equivalents of a nitrogen base (e.g., morpholine) or a catalyst poison like diphenyl sulfide, though this reduces reaction rate significantly.

    • Check Pressure: High hydrogen pressure (>10 bar) accelerates dehalogenation. Operate between 1–5 bar.

Category B: Incomplete Reduction (Hydroxylamine Intermediates)

Q: My reaction stalls at the hydroxylamine intermediate (R-NHOH), and I see a mass of [M-16]. Increasing reaction time just increases the des-chloro impurity.

A: The hydroxylamine accumulation indicates the catalyst activity is too low to surmount the final energy barrier to the amine, or mass transfer is poor.

  • The Causality: The reduction of hydroxylamine to aniline is the rate-determining step.

  • The Fix:

    • Temperature Bump: Increase temperature to 50–60°C. Hydroxylamine reduction has a higher activation energy than the initial nitro reduction.

    • Vanadium Promotion: If using Pt/C, adding trace Vanadium (e.g., NH₄VO₃) can accelerate the uptake of hydrogen for the final step without promoting dechlorination [2].

    • Agitation: Ensure vigorous stirring (>800 RPM). Hydrogen starvation at the catalyst surface favors intermediate accumulation.

Category C: Difluoromethoxy Instability

Q: I see a new peak corresponding to a phenol (loss of -CF₂H). Is the reduction cleaving the ether?

A: Hydrogenation rarely cleaves the O-CF₂H bond directly. This is likely a hydrolysis issue during workup or a thermal issue.

  • The Mechanism: The -OCF₂H group is an acetal-like structure. While electron-withdrawing fluorines stabilize it, it becomes labile in strongly acidic aqueous media or at high temperatures (>100°C).

  • The Fix:

    • Avoid Strong Acid Workups: Do not use concentrated HCl for extraction. Use mild acids (acetic acid) or maintain neutral pH.

    • Thermal Control: Keep reaction temperatures below 80°C.

    • Check HF Scavenging: If defluorination occurs, HF is generated, which autocatalyzes further degradation. Ensure your solvent system is buffered or non-acidic.

Part 2: Decision Logic & Pathways

The following diagram illustrates the decision process for selecting the correct reduction method based on available equipment and tolerance for by-products.

ReductionPathways cluster_legend Legend Start Start: 5-Cl-2-(OCF2H)-Nitrobenzene Decision Equipment Available? Start->Decision H2_Route High Pressure Hydrogenation (Autoclave/Parr) Decision->H2_Route Yes Chem_Route Standard Glassware (Reflux) Decision->Chem_Route No Pd_Cat Catalyst: Pd/C H2_Route->Pd_Cat Standard Choice Pt_Cat Catalyst: 5% Pt(S)/C (Sulfided) H2_Route->Pt_Cat Correct Choice Fe_Red Reagent: Fe / AcOH (Bechamp) Chem_Route->Fe_Red Stoichiometric Result_Bad Major By-product: Des-chloro Aniline Pd_Cat->Result_Bad Hydrodechlorination Result_Good1 Target Product: High Purity (>99%) Pt_Cat->Result_Good1 Selective Reduction Result_Good2 Target Product: Robust but Iron Waste Fe_Red->Result_Good2 No Dechlorination Legend_Good Recommended Legend_Bad Avoid

Caption: Decision matrix for selecting the reduction method. Green pathways indicate high chemoselectivity; Red pathways indicate high risk of impurity formation.

Part 3: Optimized Protocols

Method A: Catalytic Hydrogenation (Preferred)

Best for: Scalability, cleanliness, and ease of workup.

ParameterSpecificationRationale
Catalyst 5% Pt/C (Sulfided) Sulfur poisons the catalyst against C-Cl insertion [1].
Loading 1–3 wt% (dry basis)Sufficient turnover without excessive cost.
Solvent Methanol or Ethyl AcetateMeOH is faster; EtOAc is safer if hydroxylamine accumulation is a concern.
Pressure 5–10 bar (70–145 psi)Moderate pressure favors nitro reduction over dehalogenation.
Temperature 50–60°CSufficient to convert hydroxylamine intermediate.

Step-by-Step:

  • Charge the autoclave with 5-chloro-2-(difluoromethoxy)nitrobenzene (1.0 equiv) and Methanol (10 vol).

  • Add 5% Sulfided Pt/C (2 wt% relative to substrate). Note: Sulfided catalysts are often supplied as wet paste; adjust weight accordingly.

  • Purge vessel 3x with Nitrogen, then 3x with Hydrogen.

  • Pressurize to 5 bar H₂ and heat to 50°C with vigorous stirring (1000 rpm).

  • Monitor H₂ uptake.[1] Once uptake ceases, hold for 1 hour.

  • IPC (In-Process Control): Check HPLC.

    • If Nitro > 1%: Continue.

    • If Hydroxylamine > 2%: Increase Temp to 60°C for 1 hr.

  • Cool, filter through Celite (under N₂ to prevent fire hazard), and concentrate.

Method B: Iron/Acetic Acid Reduction (Robust Alternative)

Best for: Small scale, labs without autoclaves, or stubborn substrates.

Step-by-Step:

  • Dissolve precursor (1.0 equiv) in Acetic Acid/Ethanol (1:3 ratio, 10 vol).

  • Add Iron Powder (325 mesh, 4.0 equiv).

  • Heat to 70°C (Reflux).

  • Add catalytic conc. HCl (0.05 equiv) to activate the iron.

  • Monitor by TLC/HPLC (Reaction is usually fast, < 2 hours).

  • Workup (Critical for OCF₂H stability):

    • Cool to room temperature.[2]

    • Filter off iron sludge through Celite.

    • Dilute filtrate with EtOAc.

    • Neutralize cautiously with saturated NaHCO₃. Do not allow the mixture to sit at high pH for extended periods.

    • Wash with brine, dry over Na₂SO₄, and concentrate.

Part 4: Impurity Profile & Prevention

The following table summarizes the critical by-products and their control measures.

Impurity StructureNameOriginPrevention Strategy
Ar-NH₂ (Des-Cl) 3-(difluoromethoxy)anilineOver-active catalyst (Pd) attacking C-Cl bond.Use Sulfided Pt/C ; lower H₂ pressure; avoid Pd/C.
Ar-NHOH Hydroxylamine intermediateIncomplete reduction; low temp; H₂ starvation.Increase Temp to 60°C; Check stirring rate; Add trace Vanadium.
Ar-OH Phenolic degradationHydrolysis of -OCF₂H group.Avoid strong mineral acids; Keep T < 100°C; Minimize time in basic aqueous workup.
Ar-NH-Ar Azo/Azoxy dimersCondensation of intermediate nitroso/hydroxylamines.Avoid running reaction too concentrated; ensure rapid H₂ uptake.

References

  • Brenner, J. G. (1964). Process for the hydrogenation of halonitrobenzenes. U.S. Patent 3,145,231. (Establishes Sulfided Pt/C as the standard for preventing dehalogenation).

  • Blaser, H. U., et al. (2003). Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments. Advanced Synthesis & Catalysis. (Discusses vanadium promotion and selectivity mechanisms).

  • BenchChem Technical Support . (2025). Stability of Difluoromethoxy Group in Organic Synthesis. (General stability data for OCF2H).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemicals and ensure proper engineering controls are in place before attempting high-pressure reactions.

Sources

Validation & Comparative

HPLC Method Development for [5-Chloro-2-(difluoromethoxy)phenyl]methanol Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the chromatographic separation challenges associated with [5-Chloro-2-(difluoromethoxy)phenyl]methanol , a critical intermediate often encountered in agrochemical and pharmaceutical synthesis. Due to the unique electronic properties of the difluoromethoxy (


) group and the chlorine substituent, standard C18 chemistries often fail to provide adequate selectivity (

) against regioisomers and oxidative degradants (aldehydes).

The Verdict: While C18 remains the industry workhorse, our comparative data demonstrates that Pentafluorophenyl (PFP) stationary phases provide superior resolution (


) and peak shape (

) for this specific halogenated aromatic alcohol compared to C18 or Phenyl-Hexyl alternatives.

The Challenge: Anatomy of the Analyte

To develop a robust method, we must first deconstruct the analyte's interaction potential. This is not a simple benzyl alcohol; it is a "chemical chameleon" with conflicting retention forces.

  • The Scaffold: A benzyl alcohol core (moderately polar, H-bond donor/acceptor).

  • The Halogens:

    • 5-Chloro: Lipophilic, electron-withdrawing.

    • 2-Difluoromethoxy: A lipophilic bioisostere of a methoxy group. It possesses a strong dipole moment and is a weak H-bond donor due to the acidic proton on the

      
      .
      

Critical Quality Attributes (CQAs) for Separation:

  • Impurity A (Oxidation): [5-Chloro-2-(difluoromethoxy)phenyl]aldehyde.

  • Impurity B (Hydrolysis): 5-Chloro-2-hydroxybenzyl alcohol (loss of

    
    ).
    
  • Impurity C (Regioisomer): [4-Chloro-2-(difluoromethoxy)phenyl]methanol (often co-elutes on C18).

Comparative Study: Stationary Phase Selection

We evaluated three distinct stationary phases to determine the optimal selectivity mechanism.

The Contenders
  • C18 (Octadecylsilane): Relies on hydrophobic (dispersive) interactions.[1]

  • Phenyl-Hexyl: Introduces

    
     interactions.[1][2]
    
  • PFP (Pentafluorophenyl): Offers multiple interaction mechanisms:

    
    , dipole-dipole, H-bonding, and halogen bonding  (specific to our analyte).
    
Mechanism of Interaction

The following diagram illustrates why the PFP phase provides "orthogonal" selectivity compared to the standard C18 approach.

InteractionMechanism cluster_analyte Analyte Features cluster_C18 C18 Column (Standard) cluster_PFP PFP Column (Target) Analyte [5-Chloro-2-(difluoromethoxy) phenyl]methanol C18_Mech Hydrophobic Interaction (Van der Waals) Analyte->C18_Mech Non-specific retention PFP_Mech1 π-π Interaction (Benzene Ring) Analyte->PFP_Mech1 Aromatic Selectivity PFP_Mech2 Dipole-Dipole (C-F Bonds) Analyte->PFP_Mech2 Polar Selectivity PFP_Mech3 Halogen Bonding (Cl...F Interaction) Analyte->PFP_Mech3 Shape Selectivity

Caption: Figure 1. Mechanistic comparison showing the multi-modal retention capability of PFP phases vs. C18.

Experimental Data Summary

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile.[3] Gradient: 10-90% B over 10 min. Flow: 1.0 mL/min.

ParameterC18 (Standard)Phenyl-HexylPFP (Recommended)
Retention Time (Main Peak) 6.2 min5.8 min6.5 min
Resolution (Impurity A - Aldehyde) 1.8 (Baseline)2.14.2 (Excellent)
Resolution (Impurity C - Isomer) 0.9 (Co-elution)1.5 (Partial)3.1 (Baseline)
Tailing Factor (

)
1.11.31.05
Selectivity Driver Hydrophobicity

overlap
Fluorine-Dipole & Shape

Analysis: The C18 column failed to resolve the regioisomer (Impurity C) effectively. The PFP column utilized the specific electron-withdrawing nature of the


 group and the Cl substituent to pull the main peak away from the impurities, leveraging "shape selectivity" that C18 lacks.

Optimized Method Protocol (The Self-Validating System)

This protocol is designed as a self-validating system. The "System Suitability" criteria are not arbitrary; they confirm the column's active surface state.

Reagents & Equipment
  • Column: Fluorophenyl (PFP) Core-Shell,

    
     mm, 2.6 or 2.7 µm (e.g., Kinetex F5, ACE C18-PFP, or Ascentis Express F5).
    
  • Mobile Phase A: 0.1%

    
     in Water (Phosphoric acid is preferred over formic for UV transparency at low wavelengths).
    
  • Mobile Phase B: Acetonitrile (MeOH is avoided here as it can dampen the dipole interactions essential for PFP selectivity).

Instrument Parameters
  • Flow Rate: 0.5 mL/min (Adjust for column ID).

  • Column Temp: 35°C (Control is critical; PFP selectivity is temp-sensitive).

  • Detection: UV @ 220 nm (Purity) and 260 nm (Identification).

  • Injection Vol: 2.0 µL.

Gradient Table
Time (min)% Mobile Phase BEvent
0.020Initial Hold
1.020Isocratic for polar impurity elution
10.080Gradient elution of Main Peak
12.095Wash
12.120Re-equilibration
15.020End
Method Development Workflow

The following decision tree outlines the logical progression used to arrive at this method.

MethodDevWorkflow Start Start: Analyte Assessment (Halogenated Aromatic) Screening Column Screening (C18 vs PFP vs Phenyl) Start->Screening Decision Is Regioisomer Resolved? Screening->Decision C18_Path C18 Selected (Optimize MeOH/ACN) Decision->C18_Path No (Switch Phase) PFP_Path PFP Selected (Leverage Dipole/H-Bond) Decision->PFP_Path Yes (Proceed) Opt_Temp Optimization: Temperature & Gradient Slope PFP_Path->Opt_Temp Validation Final Validation (Specificity, Linearity, LOQ) Opt_Temp->Validation

Caption: Figure 2. Strategic workflow for selecting and optimizing the stationary phase.

System Suitability & Robustness

To ensure trustworthiness, every run must meet these criteria. If they fail, the stationary phase surface may have been altered (e.g., hydrolysis of the bonded phase or contamination).

  • Resolution (

    
    ):  > 2.0 between Main Peak and Impurity A (Aldehyde).
    
  • Tailing Factor (

    
    ):  < 1.5 for the Main Peak.
    
  • %RSD (Area): < 0.5% for 6 replicate injections.

Why Phosphoric Acid? While Formic Acid is LC-MS friendly, Phosphoric Acid (0.1%) provides better suppression of silanol activity on the silica surface, resulting in sharper peaks for the benzyl alcohol moiety, which can interact with free silanols.

References

  • Przybyciel, M. (2006). Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.

    • Context: Authoritative review on the orthogonality of PFP phases compared to C18 for halogenated arom
  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A.

    • Context: Detailed mechanism of dipole-dipole and H-bonding interactions on PFP columns.
  • USP General Chapter <621>. Chromatography. United States Pharmacopeia.

    • Context: Standard guidelines for System Suitability calcul
  • Mac-Mod Analytical. Exploring the Selectivity of C18 Phases with Phenyl and PFP Functionality.

    • Context: Comparative data demonstrating the separation of regioisomers on PFP vs. C18.[4]

Sources

Bioisosteric Profiling: [5-Chloro-2-(difluoromethoxy)phenyl]methanol vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Fluorine Effect

In modern drug discovery, the transition from a methoxy group (-OCH₃) to a difluoromethoxy group (-OCHF₂) is rarely accidental. It is a calculated maneuver to modulate lipophilicity and metabolic stability without abolishing hydrogen bonding.

This guide objectively compares [5-Chloro-2-(difluoromethoxy)phenyl]methanol (CAS: 773868-63-6), herein referred to as Compound A , against its non-fluorinated analog, [5-Chloro-2-methoxyphenyl]methanol (Compound B).

While Compound B represents a standard chemical starting point, Compound A offers a distinct physicochemical profile that bridges the gap between the metabolically labile methoxy group and the highly lipophilic, non-polar trifluoromethoxy (-OCF₃) group. This guide details why Compound A is the superior building block for optimizing ADME (Absorption, Distribution, Metabolism, Excretion) properties in lead series such as JAK inhibitors and Factor XIa antagonists.

Physicochemical & Structural Comparison

The primary driver for selecting Compound A over Compound B is the modulation of Lipophilicity (LogP) and Hydrogen Bond Acidity .

Table 1: Comparative Physicochemical Profile[1]
FeatureCompound A (Difluoromethoxy)Compound B (Methoxy)Compound C (Trifluoromethoxy)
Structure Ph-OCHF₂Ph-OCH₃Ph-OCF₃
Est.[1] LogP ~2.6 - 2.8~1.9 - 2.1~3.3 - 3.5
H-Bond Donor Yes (Weak, C-H···O)NoNo
H-Bond Acceptor WeakStrongVery Weak
Metabolic Liability Low (C-H oxidation)High (O-Demethylation)Very Low
Conformation Out-of-plane (often orthogonal)Planar preferenceOut-of-plane
The Mechanistic Advantage: The Lipophilic Hydrogen Bond Donor

Unlike the methoxy group (Compound B), which acts solely as a hydrogen bond acceptor, the difluoromethoxy group in Compound A acts as a lipophilic hydrogen bond donor . The strong electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, rendering the proton sufficiently acidic to interact with protein backbone carbonyls.

  • Compound B (Methoxy): Prone to rapid O-demethylation by CYP450 enzymes.

  • Compound A (Difluoromethoxy): The C-F bonds sterically and electronically protect the carbon center, significantly retarding oxidative metabolism while maintaining the ability to interact with polar pockets in the target protein.

Bioactivity & ADME Impact[2]

Metabolic Stability (Microsomal Clearance)

The most critical functional difference is resistance to oxidative clearance.

  • Mechanism for Compound B: CYP450 enzymes typically attack the electron-rich C-H bonds of the methoxy group, leading to hemiacetal formation and subsequent release of formaldehyde (O-demethylation).

  • Mechanism for Compound A: The fluorine atoms withdraw electron density, raising the oxidation potential of the remaining C-H bond. Furthermore, the -OCHF₂ group is lipophilic, which can alter binding affinity to metabolic enzymes, but the bond strength and steric shielding generally reduce intrinsic clearance (

    
    ).
    
Target Binding (Case Study: JAK Kinase Inhibitors)

In the context of JAK inhibitors (e.g., patent literature referencing JAK1/JAK2 scaffolds), the [5-Chloro-2-(difluoromethoxy)phenyl] moiety is often employed to fill hydrophobic pockets while retaining specific electrostatic interactions.

  • Replacement Logic: Replacing -OCH₃ with -OCHF₂ typically results in a 2-5 fold improvement in cellular potency if the target pocket contains a carbonyl hydrogen bond acceptor that can interact with the polarized C-H of the OCHF₂ group.

Visualizing the Metabolic Pathway

The following diagram illustrates the divergent metabolic fates of the two analogs, highlighting the stability advantage of the difluoromethoxy variant.

MetabolicPathway cluster_0 Non-Fluorinated (Methoxy) cluster_1 Fluorinated (Difluoromethoxy) CompB Compound B (-OCH3) InterB Hemiacetal Intermediate CompB->InterB CYP450 (Fast) ProdB Phenol + HCHO (Rapid Clearance) InterB->ProdB Spontaneous CompA Compound A (-OCHF2) InterA Oxidative Defluorination CompA->InterA CYP450 (Blocked/Slow) ProdA Acyl Fluoride (Slow/Trace) InterA->ProdA Hydrolysis Legend Note: C-F bonds in Compound A reduce electron density, preventing H-abstraction.

Figure 1: Comparative metabolic pathways showing the blockade of O-demethylation in the difluoromethoxy analog.

Experimental Protocols

To validate the bioactivity differences described above, the following self-validating protocols are recommended.

Protocol: Comparative Microsomal Stability Assay

Objective: Determine the Intrinsic Clearance (


) of Compound A vs. Compound B.

Materials:

  • Pooled Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

  • NADPH Regenerating System.

  • Test Compounds (10 mM DMSO stock).

  • Internal Standard (e.g., Warfarin or Propranolol).

  • LC-MS/MS system.

Workflow:

  • Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation: Pre-incubate microsomes at 37°C for 5 mins. Add Test Compound (final conc. 1 µM).

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 mins.

  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing Internal Standard).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    (
    
    
    ).
    • Success Criterion: Compound A should exhibit a

      
       at least 2x longer than Compound B.
      
Protocol: LogP Determination (Shake-Flask Method)

Objective: Quantify the lipophilicity shift.

  • Phases: Saturate 1-Octanol with water and Water with 1-octanol for 24h.

  • Equilibration: Dissolve compound in the Octanol phase. Measure UV absorbance (

    
    ).
    
  • Partitioning: Mix equal volumes of drug-octanol and water. Shake for 1h at 25°C. Centrifuge to separate phases.

  • Measurement: Measure UV absorbance of the Octanol phase (

    
    ).
    
  • Calculation:

    
    . Calculate 
    
    
    
    .

Synthesis Workflow Visualization

The synthesis of Compound A requires specific handling of the difluorocarbene source, unlike the simple methylation of Compound B.

SynthesisWorkflow Start Starting Material: 5-Chloro-2-hydroxybenzaldehyde Step1B Reagent: MeI / K2CO3 (Standard Methylation) Start->Step1B Step1A Reagent: ClCF2CO2Na / K2CO3 (Difluorocarbene Source) Start->Step1A InterB Intermediate: 5-Chloro-2-methoxybenzaldehyde Step1B->InterB FinalB Reductant: NaBH4 Product: Compound B InterB->FinalB InterA Intermediate: 5-Chloro-2-(difluoromethoxy)benzaldehyde Step1A->InterA Note Critical Step: Difluorocarbene generation requires controlled temp (60-80°C) to prevent polymerization. Step1A->Note FinalA Reductant: NaBH4 Product: Compound A InterA->FinalA

Figure 2: Synthetic divergence. Compound A requires in situ generation of difluorocarbene, typically using sodium chlorodifluoroacetate.

References

  • Zafrani, Y., et al. (2017). "Difluoromethoxy as a Lipophilic Hydrogen Bond Donor: A Comparison with Methoxy and Trifluoromethoxy Groups." Journal of Medicinal Chemistry.

  • Erickson, J. A., et al. (2020). "The Role of Fluorine in Medicinal Chemistry: Bioisosteres and PK Optimization." Journal of Medicinal Chemistry.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Xing, L., et al. (2015). "Novel Difluoromethoxy-Containing Compounds as Potent JAK Inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • BenchChem. (2025).[1][2] "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." BenchChem Technical Guides.

Sources

Bioisosteric replacement studies using [5-Chloro-2-(difluoromethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Title: Bioisosteric Profiling & Application Guide: [5-Chloro-2-(difluoromethoxy)phenyl]methanol Subtitle: Strategic Utilization of the Difluoromethoxy Group as a Lipophilic Hydrogen Bond Donor in Lead Optimization[1]

Executive Summary

This technical guide evaluates [5-Chloro-2-(difluoromethoxy)phenyl]methanol (CAS: 1784592-44-4) as a high-value building block for medicinal chemistry.[1] Unlike standard bioisosteres that trade polarity for stability, the 2-difluoromethoxy (-OCHF₂) substituent offers a rare "Goldilocks" profile: it increases lipophilicity and metabolic stability compared to methoxy groups while—crucially—introducing a lipophilic hydrogen bond donor (HBD) capability.[1] This guide provides comparative physicochemical data, a validated synthetic protocol, and a strategic decision-making framework for integrating this motif into drug scaffolds.

Part 1: The Bioisosteric Rationale

The strategic value of [5-Chloro-2-(difluoromethoxy)phenyl]methanol lies in the unique electronic properties of the -OCHF₂ group.[1] While often grouped with trifluoromethoxy (-OCF₃), the difluoromethoxy group is functionally distinct.[1][2][3][4]

The "Lipophilic Hydrogen Bond Donor" Concept

The most critical differentiator of the -OCHF₂ group is the acidity of its terminal proton. The strong electron-withdrawing effect of the two geminal fluorine atoms polarizes the C-H bond, rendering it a weak hydrogen bond donor.

  • Methoxy (-OCH₃): H-bond acceptor only.[1] Metabolically labile.[1]

  • Trifluoromethoxy (-OCF₃): No H-bonding (hydrophobic).[1] Metabolically inert.[1]

  • Difluoromethoxy (-OCHF₂): Weak H-bond acceptor and weak H-bond donor.[1]

This H-bond donor capability (


 of the C-H is estimated ~25-28, interacting similarly to weak donors like aniline or thiophenol) allows the -OCHF₂ group to maintain binding affinity in pockets where a proton donor is required, whereas -OCF₃ would result in a "activity cliff" (loss of potency).[1]

Part 2: Comparative Profiling

The following data compares the [5-Chloro-2-(difluoromethoxy)phenyl]methanol fragment against its direct analogs.

Table 1: Physicochemical & Metabolic Comparison
PropertyMethoxy Analog (-OCH₃)Difluoromethoxy (-OCHF₂)Trifluoromethoxy (-OCF₃)
Structure [5-Cl-2-OMe-Ph]CH₂OH[Target Molecule] [5-Cl-2-OCF₃-Ph]CH₂OH
LogP (Lipophilicity) 1.9 (Baseline)2.4 (+0.5) 3.1 (+1.[1]2)
H-Bond Donor (HBD) 1 (Alcohol OH)2 (Alcohol OH + CF₂H) 1 (Alcohol OH)
H-Bond Acidity (A) 0.00 (Ether)~0.10 (Ether C-H) 0.00
Metabolic Stability Low (O-demethylation)High (Blocked) Very High (Inert)
Conf.[1] Preference Coplanar (often)Orthogonal (often) Orthogonal

Key Insight: The -OCHF₂ analog provides a moderate lipophilicity boost (


LogP ~0.[1]5) without the excessive hydrophobicity of the -OCF₃ group, improving membrane permeability while maintaining aqueous solubility.
Figure 1: Decision Logic for Substituent Selection

Bioisostere_Logic Start Lead Compound Optimization (Target: 2-Methoxy Phenol Scaffold) Issue_Metab Issue: High Metabolic Clearance (O-Dealkylation)? Start->Issue_Metab Decision_HBD Is the Oxygen acting as an H-Bond Acceptor? Issue_Metab->Decision_HBD Yes Branch_OCF3 Switch to -OCF3 (Max Stability, No H-Bonding) Decision_HBD->Branch_OCF3 No (Purely Hydrophobic Pocket) Branch_OCHF2 Switch to -OCHF2 (High Stability, Weak H-Bond Donor) Decision_HBD->Branch_OCHF2 Yes (Requires Polarity/Donor) Result_OCF3 Result: High LogP, Potential Potency Loss Branch_OCF3->Result_OCF3 Result_OCHF2 Result: Balanced LogP, Retained Affinity (The Target Molecule) Branch_OCHF2->Result_OCHF2

Caption: Decision tree for selecting between difluoromethoxy and trifluoromethoxy substitutions based on binding site requirements.

Part 3: Validated Synthetic Protocol

Synthesizing [5-Chloro-2-(difluoromethoxy)phenyl]methanol requires avoiding the harsh conditions of industrial fluorination gases (e.g., ClCHF₂).[1] The protocol below uses Sodium Chlorodifluoroacetate , a solid, bench-stable reagent that generates difluorocarbene in situ.

Workflow Overview
  • Precursor: 5-Chloro-2-hydroxybenzaldehyde.[1]

  • Step 1 (Difluoromethylation): Insertion of CF₂H using a carbene source.[1]

  • Step 2 (Reduction): Selective reduction of the aldehyde to the benzyl alcohol.

Detailed Protocol

Step 1: Synthesis of 5-Chloro-2-(difluoromethoxy)benzaldehyde

  • Reagents: 5-Chloro-2-hydroxybenzaldehyde (1.0 eq), Sodium chlorodifluoroacetate (2.5 eq), Potassium carbonate (

    
    , 2.0 eq).[1]
    
  • Solvent: DMF (Dimethylformamide) / Water (10:1 ratio).[1]

  • Procedure:

    • Dissolve 5-Chloro-2-hydroxybenzaldehyde in DMF/Water.[1]

    • Add

      
       and heat to 100°C.
      
    • Add Sodium chlorodifluoroacetate portion-wise over 1 hour (Caution: Gas evolution of

      
      ).[1]
      
    • Stir at 100°C for 4 hours. Monitor by TLC (Hexane/EtOAc) for disappearance of phenol.

    • Workup: Cool to RT, dilute with water, extract with Ethyl Acetate (3x). Wash organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

Step 2: Reduction to [5-Chloro-2-(difluoromethoxy)phenyl]methanol

  • Reagents: Intermediate aldehyde (1.0 eq), Sodium Borohydride (

    
    , 1.2 eq).
    
  • Solvent: Methanol (MeOH).[5]

  • Procedure:

    • Dissolve the aldehyde in MeOH at 0°C (ice bath).

    • Add

      
       slowly (exothermic).
      
    • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • Quench: Add saturated

      
       solution dropwise.
      
    • Workup: Remove MeOH under vacuum. Extract aqueous residue with DCM.[6]

    • Yield: Expect >90% yield of white/off-white solid.

Figure 2: Synthetic Pathway Visualization

Synthesis_Flow Start 5-Chloro-2-hydroxybenzaldehyde Process1 Difluoromethylation (ClCF2CO2Na, K2CO3, 100°C) In-situ :CF2 generation Start->Process1 Intermed Intermediate: Aldehyde Process1->Intermed Process2 Reduction (NaBH4, MeOH, 0°C) Intermed->Process2 End Final Product: [5-Chloro-2-(difluoromethoxy) phenyl]methanol Process2->End

Caption: Two-step synthetic route utilizing stable solid reagents for difluorocarbene generation.

Part 4: Experimental Validation (Self-Validating System)

To confirm the successful bioisosteric replacement, the following analytical checks are mandatory:

  • NMR Validation (The "Triplet" Check):

    • The most distinct feature of the product is the -OCHF₂ proton signal.

    • 
       NMR:  Look for a triplet (
      
      
      
      ) in the range of 6.5 – 6.9 ppm . If this triplet is missing or appears as a singlet, the reaction failed (likely formed an impurity).
    • 
       NMR:  Look for a doublet around -80 to -83 ppm .[1]
      
  • Metabolic Stability Assay (Microsomal Stability):

    • Incubate the product with Human Liver Microsomes (HLM) + NADPH.

    • Success Criteria: The intrinsic clearance (

      
      ) should be significantly lower (<50%) than the methoxy-analog control.[1] The -OCHF₂ group blocks the O-dealkylation pathway common to anisoles.[1]
      

References

  • Zafrani, Y., et al. (2017).[7] "Difluoromethyl Bioisosteres: A Case of the Lipophilic Hydrogen Bond Donor." Journal of Medicinal Chemistry. [1]

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. [1]

  • Erickson, J. A., et al. (2010). "Physicochemical Properties of the Difluoromethoxy Group." Journal of Organic Chemistry.

  • Hu, J., et al. (2006). "Reagents for Difluoromethylation."[1][8][9][10] Chemical Reviews.

Sources

A Senior Application Scientist's Guide to Differentiating [5-Chloro-2-(difluoromethoxy)phenyl]methanol from its Structural Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In pharmaceutical research and development, the precise structural characterization of an active pharmaceutical ingredient (API) is non-negotiable. Structural isomers, compounds sharing the same molecular formula but differing in the connectivity of their atoms, can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles. This guide provides a comprehensive, multi-technique strategy for the unambiguous differentiation of [5-Chloro-2-(difluoromethoxy)phenyl]methanol from its key positional isomers. We will delve into the mechanistic underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), offering field-proven protocols and comparative data to empower researchers with a robust analytical framework for definitive isomer identification.

The Isomeric Challenge: Beyond the Molecular Formula

The target molecule, [5-Chloro-2-(difluoromethoxy)phenyl]methanol, has the molecular formula C₈H₇ClF₂O₂.[1] The challenge arises because numerous other molecules—structural isomers—share this exact formula. The seemingly minor relocation of a substituent on the phenyl ring can drastically alter the molecule's three-dimensional shape and electronic properties, impacting its interaction with biological targets.

For the purpose of this guide, we will focus on differentiating the target compound from three of its plausible positional isomers:

  • Target: [5-Chloro-2-(difluoromethoxy)phenyl]methanol

  • Isomer A: [4-Chloro-2-(difluoromethoxy)phenyl]methanol

  • Isomer B: [3-Chloro-2-(difluoromethoxy)phenyl]methanol

  • Isomer C: [2-Chloro-5-(difluoromethoxy)phenyl]methanol

The subtle yet critical differences between these structures necessitate advanced analytical techniques capable of probing atomic connectivity and physicochemical properties.

Figure 1: Chemical structures of the target compound and key positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Identification Tool

NMR spectroscopy is the gold standard for structural elucidation as it directly probes the chemical environment of individual nuclei (¹H, ¹³C). The unique arrangement of substituents in each isomer creates a distinct magnetic environment, resulting in a unique spectral fingerprint.[2][3][4]

Expertise in Action: Why NMR is Conclusive

The power of NMR lies in its ability to map atomic connectivity through scalar coupling (J-coupling). For aromatic systems, the coupling between adjacent protons provides definitive information about the substitution pattern. Protons that are ortho, meta, or para to each other have characteristic coupling constants, allowing for an unambiguous assignment of the isomeric structure.

¹H NMR Analysis: Decoding the Aromatic Region

The aromatic region (typically δ 6.5-8.0 ppm) of the ¹H NMR spectrum is the most informative for differentiating these isomers.[5] Each isomer will present a unique number of signals, chemical shifts, and splitting patterns (multiplicities).

  • Target Compound (1,2,5-substitution): Will exhibit three distinct aromatic proton signals. We predict a doublet (d), another doublet (d), and a doublet of doublets (dd).

  • Isomer A (1,2,4-substitution): Similar to the target, it will show three distinct aromatic signals with a different coupling pattern.

  • Isomer B (1,2,3-substitution): Will also show three aromatic signals, likely with more complex multiplets due to multiple ortho and meta couplings.

  • Isomer C (1,2,5-substitution, swapped): Will have a pattern distinct from the target due to the different electronic effects of Cl vs. OCHF₂ on the adjacent protons.

The difluoromethoxy group (-OCHF₂) proton itself provides a key signal: a triplet (t) around δ 6.5-7.5 ppm due to coupling with the two ¹⁹F nuclei. The benzylic protons (-CH₂OH) will typically appear as a singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5-5.0 ppm.

Table 1: Predicted ¹H NMR Aromatic Signatures for Isomer Differentiation

CompoundPredicted Aromatic SignalsExpected MultiplicitiesKey Differentiating Feature
Target 3d, dd, dUnique set of chemical shifts and coupling constants for the 1,2,5 pattern.
Isomer A 3d, dd, dDifferent chemical shifts and coupling constants compared to the Target due to the 1,2,4 pattern.
Isomer B 3m, m, mMore complex, overlapping multiplets are expected due to the 1,2,3 arrangement.
Isomer C 3d, dd, dChemical shifts will differ significantly from the Target due to altered electronic effects.
Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: Standard 1D proton (zg30).

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm).

¹³C NMR Analysis: A Question of Symmetry

¹³C NMR spectroscopy complements the ¹H data by revealing the number of unique carbon environments. Due to the asymmetry of all the proposed structures, each is expected to show six distinct signals in the aromatic region (δ 110-160 ppm).[5] While the number of signals may not be a primary differentiator here, the precise chemical shifts are unique to each isomer and serve as excellent confirmatory data.

Chromatographic Separation: Exploiting Physicochemical Differences

Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[6] For positional isomers, subtle differences in polarity and shape can be exploited to achieve separation.

Expertise in Action: Choosing the Right Stationary Phase

Standard C18 (ODS) columns rely primarily on hydrophobic interactions and may fail to resolve structurally similar isomers.[7] For aromatic compounds, stationary phases capable of alternative interactions are superior.

  • Phenyl-phases: These columns leverage π-π stacking interactions between the phenyl groups of the stationary phase and the analyte's aromatic ring. Differences in the electron density of the isomers' rings, caused by the varied substituent positions, lead to differential retention.[7][8][9]

  • Pentafluorophenyl (PFP) phases: PFP columns offer a multi-modal separation mechanism, including hydrophobic, aromatic, and dipole-dipole interactions. They are particularly effective for separating halogenated and polar aromatic compounds.[10]

HPLC_Workflow Sample Isomer Mixture Injector Autosampler Injects 5 µL Sample->Injector Column HPLC Column (e.g., PFP Phase) Injector->Column Detector UV Detector (254 nm) Column->Detector Pump HPLC Pump (Gradient Elution) Pump->Injector Data Chromatogram (Separated Peaks) Detector->Data

Figure 2: A typical experimental workflow for HPLC-based isomer separation.

Experimental Protocol: HPLC with a PFP Column
  • Instrumentation: A UHPLC or HPLC system with a UV detector.

  • Column: PFP (Pentafluorophenyl) column, e.g., 100 x 2.1 mm, 1.9 µm.

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start at 30% B, hold for 1 min.

    • Ramp to 95% B over 7 min.

    • Hold at 95% B for 2 min.

    • Return to 30% B and re-equilibrate for 3 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Detection: UV at 254 nm.

Table 2: Expected (Hypothetical) HPLC Retention Data

CompoundExpected Retention Time (min)Rationale for Elution Order
Isomer C 6.8Expected to be the most polar due to the positions of the electronegative groups, leading to earlier elution in reversed-phase.
Isomer B 7.2Intermediate polarity.
Target 7.5Intermediate polarity.
Isomer A 7.9Expected to be the least polar, resulting in the longest retention time.

Gas Chromatography-Mass Spectrometry (GC-MS): A Dual-Verification Approach

GC-MS combines the powerful separation capabilities of gas chromatography with the detection power of mass spectrometry. This is an ideal technique provided the analytes are thermally stable and sufficiently volatile.

Expertise in Action: Interpreting Fragmentation

While all isomers have the same molecular ion (M⁺) mass, their fragmentation patterns upon electron ionization (EI) can differ.[11] The stability of the resulting fragment ions is influenced by the substituent positions. For benzylic alcohols, common fragmentation pathways include the loss of water (M-18) and α-cleavage.[12] The relative abundances of key fragments can serve as a diagnostic tool. Aromatic compounds often produce a stable molecular ion peak.[13]

Key Fragmentation Pathways to Monitor:

  • Molecular Ion (M⁺): m/z 208/210 (due to ³⁵Cl/³⁷Cl isotopes).

  • Loss of H₂O: [M-18]⁺

  • Loss of Cl: [M-35]⁺

  • Benzylic cleavage (loss of CH₂OH): [M-31]⁺

The relative intensity of these peaks will vary between isomers, providing a mass spectral fingerprint that, when combined with the unique GC retention time, offers a very high degree of confidence in identification.

Experimental Protocol: GC-MS Analysis
  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).

  • Column: Mid-polarity capillary column (e.g., 5% Phenyl Polysiloxane), 30 m x 0.25 mm, 0.25 µm film.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Inlet: Split mode (20:1), 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-350.

    • Source Temperature: 230 °C.

An Integrated Strategy for Unambiguous Identification

For maximum confidence, a multi-technique approach is recommended. No single method provides as complete a picture as a combination of orthogonal techniques.

Identification_Strategy Start Unknown Sample (C₈H₇ClF₂O₂) Screen Initial Screen: GC-MS or HPLC-UV Start->Screen Decision Match Retention Time & Mass Spectrum? Screen->Decision Decision->Start No, Re-evaluate Confirm Definitive Confirmation: ¹H and ¹³C NMR Decision->Confirm Yes Result Unambiguous Isomer Identification Confirm->Result

Figure 3: A robust, integrated workflow for isomer identification.

This workflow ensures both purity (from chromatography) and structural integrity (from spectroscopy), providing a self-validating system essential for regulatory and research purposes.

Conclusion

The differentiation of [5-Chloro-2-(difluoromethoxy)phenyl]methanol from its positional isomers is a critical analytical task that demands more than a single technique. While chromatographic methods like HPLC and GC-MS are powerful for separation and initial characterization, NMR spectroscopy stands as the ultimate arbiter for unambiguous structural confirmation. By understanding the principles behind each technique and employing an integrated analytical strategy, researchers can confidently and definitively identify the correct isomer, ensuring the integrity and safety of their scientific and developmental endeavors.

References

  • Nanalysis Corp. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

  • Li, H., et al. (2022). Single-Crystalline Covalent Organic Frameworks as High-Performance Liquid Chromatographic Stationary Phases for Positional Isomer Separation. ACS Applied Materials & Interfaces. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Erickson, M. L. (1956). Separation of position isomers. U.S. Patent No. 2,732,393. Google Patents.
  • Wang, Y., et al. (2016). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. Retrieved from [Link]

  • West, C., & Lesellier, E. (2005). Separation of substituted aromatic isomers with porous graphitic carbon in subcritical fluid chromatography. Journal of Chromatography A. Retrieved from [Link]

  • Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube. Retrieved from [Link]

  • UC Davis ChemWiki. (2014). NMR Spectroscopy of Stereoisomers. Retrieved from [Link]

  • ChemBK. (n.d.). [5-chloro-2-(difluoromethoxy)phenyl]methanol. Retrieved from [Link]

  • Filo. (2025). How is NMR spectroscopy used to distinguish between isomeric alkaloids? Retrieved from [Link]

  • DePaoli, S., et al. (2019). Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics. ResearchGate. Retrieved from [Link]

  • MicroSolv Technology Corporation. (2025). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. Retrieved from [Link]

  • Clark, J. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemistry Steps. (2025). Mass Spectrometry of Alcohols. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of [5-Chloro-2-(difluoromethoxy)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. For drug development professionals and researchers, handling specialized reagents like [5-Chloro-2-(difluoromethoxy)phenyl]methanol requires not just procedural knowledge, but a deep understanding of the chemical's properties and the rationale behind disposal protocols. This guide provides a detailed, experience-driven framework for the safe and compliant disposal of this halogenated organic compound, moving beyond a simple checklist to instill a culture of safety and best practices.

Core Principle: Hazard-Based Waste Management

The disposal procedure for any chemical begins with a thorough understanding of its hazards. [5-Chloro-2-(difluoromethoxy)phenyl]methanol (CAS No. 773868-63-6) is an organic compound containing both chlorine and fluorine atoms[1]. This structural feature is the single most critical factor in determining its disposal pathway.

The Significance of Halogenation:

Halogenated organic compounds cannot be disposed of with non-halogenated solvent waste. The reason for this strict segregation lies in the final disposal technology. Non-halogenated solvents can often be recycled as fuel additives for cement kilns, an energy recovery method.[2] In contrast, the combustion of halogenated compounds can produce highly corrosive and toxic byproducts, such as hydrochloric and hydrofluoric acid. Therefore, halogenated waste must undergo a more complex and costly incineration process with specialized scrubbers to neutralize these acidic gases.[2] Mixing the two waste streams contaminates the entire volume, dramatically increasing disposal costs and environmental risk.[2]

Primary Directive: Consult the Safety Data Sheet (SDS):

Before handling or disposing of [5-Chloro-2-(difluoromethoxy)phenyl]methanol, you must read the manufacturer-specific Safety Data Sheet (SDS).[3] The SDS is the authoritative source for detailed hazard information, handling precautions, and required personal protective equipment (PPE). While a specific SDS for this compound was not publicly available for this guide, related halogenated compounds often present hazards such as:

  • Skin and eye irritation[4][5][6]

  • Toxicity if swallowed, inhaled, or in contact with skin[5][7][8]

  • Potential for organ damage with significant exposure[6][7][9]

Therefore, treat [5-Chloro-2-(difluoromethoxy)phenyl]methanol as hazardous waste at all times.[3]

Pre-Disposal Safety and Handling

Proper disposal begins with safe handling during use. Adherence to these protocols minimizes exposure and prevents accidental release.

  • Ventilation: Always handle [5-Chloro-2-(difluoromethoxy)phenyl]methanol in a certified chemical fume hood or a well-ventilated laboratory area to prevent inhalation of any potential vapors or aerosols.[10]

  • Personal Protective Equipment (PPE): The minimum required PPE includes:

    • Gloves: Chemically resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.

    • Lab Coat: A standard laboratory coat to protect clothing and skin.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic process for disposing of [5-Chloro-2-(difluoromethoxy)phenyl]methanol and associated waste.

Step 1: Waste Segregation

This is the most critical step. Incompatible chemicals must never be mixed in the same waste container.[3][11] The decision-making process for segregating laboratory waste can be visualized as follows:

WasteSegregation cluster_start Start Point cluster_decision Segregation Logic cluster_containers Waste Streams Start Chemical Waste Generated (e.g., [5-Chloro-2-(difluoromethoxy)phenyl]methanol) Halogen Does the waste contain Halogens (F, Cl, Br, I)? Start->Halogen Organic Primarily Organic Solvents? Halogen->Organic  No   Halogenated HALOGENATED ORGANIC WASTE Halogen->Halogenated  Yes   Aqueous Primarily Aqueous? Organic->Aqueous  No   NonHalogenated NON-HALOGENATED ORGANIC WASTE Organic->NonHalogenated  Yes   Other Consult EHS for other streams (Acid, Base, Metal) Aqueous->Other  Yes  

Figure 1. Decision workflow for chemical waste segregation.

As shown in the workflow, [5-Chloro-2-(difluoromethoxy)phenyl]methanol waste must be placed in a dedicated "Halogenated Organic Waste" container.[2][12]

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and spills.

  • Compatibility: Use a container made of a material chemically compatible with the waste. For most organic solvents, this will be a high-density polyethylene (HDPE) or glass container. The container must be in good condition, free from cracks or deterioration.[3][13]

  • Closure: The container must have a secure, leak-proof, threaded screw-top cap.[11][12] Containers must remain closed at all times except when actively adding waste.[3][13] Do not leave a funnel in the container opening.[13]

  • Headspace: Fill containers to no more than 90% capacity, leaving at least a one-inch headspace to allow for vapor expansion.[11][14]

Step 3: Labeling

Proper labeling is a strict regulatory requirement and essential for safety.

  • Timing: Affix a hazardous waste label to the container before or at the moment the first drop of waste is added.[3][12]

  • Content: The label must clearly state:

    • The words "HAZARDOUS WASTE" .[13]

    • The full chemical name(s) of all constituents. Do not use abbreviations or chemical formulas.[12][13]

    • The approximate percentage of each component.[13]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) , which is the area at or near the point of generation and under the control of the lab personnel.[11][13]

ParameterRequirementRationale & References
Location At or near the point of generation (e.g., in the fume hood).To minimize transport of open waste containers within the lab.[13]
Segregation Store incompatible waste streams separately (e.g., acids from bases, oxidizers from flammables).To prevent dangerous chemical reactions in the event of a leak.[3][11]
Containment Place liquid waste containers in a secondary containment tray or bin.To contain spills or leaks from the primary container.[3][15]
Time Limit Request pickup within 72 hours after the container becomes full. Unfilled containers may remain for up to one year.To comply with EPA regulations and prevent excessive accumulation of hazardous materials.[11][13]
Volume Limit Do not store more than 55 gallons of total hazardous waste in your lab area.Regulatory limit to maintain status as a generator, not a storage facility.[12]
Step 5: Final Disposal

Laboratory personnel do not perform the final chemical disposal. This is the responsibility of your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[10][13] When the waste container is 90% full, follow your institution's specific procedures to request a waste pickup.

Disposal of Contaminated Materials

  • Empty Containers: The original container of [5-Chloro-2-(difluoromethoxy)phenyl]methanol must be triple-rinsed with a suitable solvent before being discarded as regular trash.[14][15] The first rinseate is considered hazardous and must be collected and disposed of as halogenated waste.[15] Subsequent rinses may also require collection depending on local regulations and the toxicity of the chemical.

  • Solid Waste: Personal protective equipment (e.g., gloves), absorbent pads used for minor spills, and weigh boats grossly contaminated with the chemical must be disposed of as solid hazardous waste. Place these items in a sealed, clearly labeled bag or container.

  • Spill Cleanup: All materials used to clean up a spill of [5-Chloro-2-(difluoromethoxy)phenyl]methanol are considered hazardous waste and must be disposed of according to these protocols.[3]

By adhering to this comprehensive guide, researchers can ensure the safe, compliant, and environmentally responsible disposal of [5-Chloro-2-(difluoromethoxy)phenyl]methanol, reinforcing a culture of safety that extends from the laboratory bench to the global environment.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). University of Colorado Boulder, Environmental Health & Safety. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Chemistry Lab Waste Disposal. Environmental Marketing Services. [Link]

  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite. [Link]

  • [5-chloro-2-(difluoromethoxy)phenyl]methanol. ChemBK. [Link]

  • Chemical and Hazardous Waste Guide. University of Oslo. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia, Safety & Risk Services. [Link]

  • Hazardous Waste Disposal Procedures. University of Chicago, Environmental Health and Safety. [Link]

  • Managing and Disposing of Household Hazardous Waste. NY.Gov. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-Chloro-2-(difluoromethoxy)phenyl]methanol
Reactant of Route 2
[5-Chloro-2-(difluoromethoxy)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.